Product packaging for 2,3,6-Trimethylundecane(Cat. No.:CAS No. 143328-30-7)

2,3,6-Trimethylundecane

Cat. No.: B15162749
CAS No.: 143328-30-7
M. Wt: 198.39 g/mol
InChI Key: ANDHLRVQGCPUHM-UHFFFAOYSA-N
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Description

2,3,6-Trimethylundecane is a useful research compound. Its molecular formula is C14H30 and its molecular weight is 198.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30 B15162749 2,3,6-Trimethylundecane CAS No. 143328-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143328-30-7

Molecular Formula

C14H30

Molecular Weight

198.39 g/mol

IUPAC Name

2,3,6-trimethylundecane

InChI

InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3

InChI Key

ANDHLRVQGCPUHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCC(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 2,3,6-trimethylundecane. Due to a lack of extensive experimental data for this specific isomer in publicly available literature, this document combines established principles of hydrocarbon chemistry with data from related compounds to offer well-founded estimations. Detailed experimental protocols for the determination of these properties are also provided to guide researchers in their own analyses.

Core Physical Properties

The physical characteristics of alkanes are primarily dictated by the weak van der Waals intermolecular forces. As the number of carbon atoms and the molecular surface area increase, so do these forces, leading to higher boiling points, melting points, and densities. Branching, as seen in this compound, generally reduces the surface area compared to a straight-chain alkane of the same molecular weight, which typically results in a lower boiling point.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that while the molecular weight and formula are exact, other values are estimated based on structure-property relationships and data from isomeric or otherwise similar alkanes.

PropertyValueSource
Molecular Formula C₁₄H₃₀-
Molecular Weight 198.39 g/mol [1]
Boiling Point (estimated) 230-240 °CGeneral alkane boiling point trends
Melting Point (estimated) <-60 °CGeneral alkane melting point trends
Density (estimated at 20°C) 0.76-0.78 g/cm³General alkane density trends
Refractive Index (estimated at 20°C) 1.42-1.44General alkane refractive index trends
Kovats Retention Index (non-polar column, estimated) 1450-1550Gas chromatography principles for branched alkanes

Experimental Protocols

To obtain precise, empirical data for this compound, the following established experimental methodologies are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like this compound, two common methods are applicable:

  • Thiele Tube Method : This micro-scale method is suitable for small sample volumes.

    • Apparatus : Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).

    • Procedure :

      • A small amount of the sample (0.5-1 mL) is placed in the small test tube.

      • A capillary tube is placed inside the test tube with the open end down.

      • The test tube is attached to a thermometer and submerged in the mineral oil within the Thiele tube.

      • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

      • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

      • Heating is continued until a rapid and continuous stream of bubbles is observed.

      • The heat is then removed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

  • Simple Distillation : This method is suitable for larger sample volumes and can also serve as a purification step.

    • Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

    • Procedure :

      • The sample is placed in the distillation flask with boiling chips.

      • The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask.

      • The sample is heated to a boil.

      • The temperature is recorded when the vapor temperature is stable and condensation is occurring in the condenser. This stable temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

  • Measurement by Weight and Volume :

    • Apparatus : Pycnometer (specific gravity bottle) or a calibrated volumetric flask, analytical balance.

    • Procedure :

      • The empty, clean, and dry pycnometer is weighed.

      • The pycnometer is filled with the sample, ensuring no air bubbles are present, and weighed again.

      • The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).

      • The density is calculated by dividing the mass of the sample by its volume.

  • Hydrometer Method : This method is quicker but may be less precise.

    • Apparatus : Hydrometer, graduated cylinder.

    • Procedure :

      • The sample is placed in a graduated cylinder of sufficient size to allow the hydrometer to float freely.

      • The hydrometer is gently lowered into the liquid.

      • The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Abbe Refractometer : This is the standard instrument for measuring the refractive index of liquids.

    • Apparatus : Abbe refractometer, light source (typically sodium D-line at 589 nm), temperature-controlled water bath.

    • Procedure :

      • The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

      • A few drops of the sample are placed on the prism.

      • The prism is closed and the light source is positioned.

      • The eyepiece is adjusted to bring the crosshairs into focus.

      • The adjustment knob is turned until the field of view is divided into a light and a dark section.

      • The chromaticity corrector is adjusted to eliminate any color fringe at the borderline.

      • The borderline is aligned with the center of the crosshairs.

      • The refractive index is read from the instrument's scale. The temperature should also be recorded.

Determination of Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent values.

  • Apparatus : Gas chromatograph (GC) with a non-polar capillary column (e.g., DB-1, HP-5), syringe, a standard mixture of n-alkanes.

  • Procedure :

    • The GC is set up with an appropriate temperature program.

    • A mixture of n-alkanes (e.g., C8-C20) is injected to determine their retention times.

    • The this compound sample is injected under the identical GC conditions.

    • The Kovats index (I) is calculated using the following formula for a temperature-programmed run:

      • I = 100 * [n + ( (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n)) )]

      • Where:

        • n is the carbon number of the n-alkane eluting just before the unknown.

        • N is the carbon number of the n-alkane eluting just after the unknown.

        • t_R is the retention time.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_refractive_index Refractive Index Determination bp_start Sample thiele Thiele Tube Method bp_start->thiele distillation Simple Distillation bp_start->distillation bp_end Boiling Point (°C) thiele->bp_end distillation->bp_end d_start Sample pycnometer Pycnometer Method d_start->pycnometer hydrometer Hydrometer Method d_start->hydrometer d_end Density (g/cm³) pycnometer->d_end hydrometer->d_end ri_start Sample refractometer Abbe Refractometer ri_start->refractometer ri_end Refractive Index refractometer->ri_end kovats_index_workflow start Obtain Sample and n-Alkane Standard gc_analysis Perform GC Analysis under Identical Conditions start->gc_analysis get_tr_alkanes Determine Retention Times (tR) of n-Alkanes gc_analysis->get_tr_alkanes get_tr_sample Determine Retention Time (tR) of Sample gc_analysis->get_tr_sample calculate_ki Calculate Kovats Index (I) get_tr_alkanes->calculate_ki get_tr_sample->calculate_ki result Kovats Retention Index calculate_ki->result

References

An In-depth Technical Guide on the Natural Sources of 2,3,6-Trimethylundecane in Crude Oil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding and plausible origins of 2,3,6-trimethylundecane, a branched acyclic isoprenoid alkane found in crude oil. While specific biosynthetic and diagenetic pathways for this particular isomer are not extensively documented, this guide synthesizes information on the general formation of short-chain, irregularly branched isoprenoids from natural precursors. It covers potential microbial and algal sources, hypothetical diagenetic formation pathways, detailed analytical methodologies for identification and quantification, and a framework for presenting quantitative data.

Introduction

Crude oil is a complex mixture of hydrocarbons, and within this matrix, specific molecules known as biomarkers provide invaluable information about the origin, depositional environment, and thermal history of the oil. Acyclic isoprenoids are a prominent class of biomarkers, with their carbon skeletons often traceable to biological precursors. While the origins of regular isoprenoids like pristane and phytane are well-established, stemming from the phytyl side-chain of chlorophyll, the sources of shorter-chain, irregularly branched isoprenoids such as this compound are less clear. Understanding the natural sources of these molecules is crucial for petroleum geochemistry and may have implications for identifying novel biological pathways and compounds.

Plausible Natural Sources and Formation Pathways

Direct evidence pinpointing a specific organism or a definitive biosynthetic pathway for this compound is currently lacking in the scientific literature. However, based on the known origins of other branched alkanes in petroleum, we can infer plausible sources and formation mechanisms.

Microbial Precursors

The most probable precursors for irregularly branched alkanes are lipids from microbial sources, particularly bacteria and archaea. Many microorganisms synthesize unique fatty acids and other lipids with branched structures to maintain membrane fluidity in various environmental conditions.

  • Bacterial Lipids: Certain bacteria produce branched-chain fatty acids. During diagenesis (the process of compaction under pressure and heat after burial), these fatty acids can undergo decarboxylation, leading to the formation of branched alkanes. While common branched fatty acids in bacteria are of the iso- and anteiso- form, more complex branching patterns are possible.

  • Archaeal Lipids: Archaea are known for their unique membrane lipids, which are characterized by ether-linked isoprenoid chains. The diagenesis of these archaeal lipids is a significant source of branched alkanes in petroleum. It is conceivable that specific archaeal lipids could serve as precursors to trimethyl-branched alkanes through a series of cleavage and rearrangement reactions during catagenesis.

Diagenesis of Phytol and Tocopherols

The degradation of larger, more common isoprenoids is another potential source.

  • Phytol Degradation: The C20 isoprenoid alcohol phytol, a component of chlorophyll, is the primary source of pristane (C19) and phytane (C20) in crude oil. The degradation of phytol proceeds through various intermediates. It is plausible that under specific geochemical conditions, fragmentation of the phytol carbon skeleton could lead to the formation of smaller, irregularly branched alkanes.

  • Tocopherol (Vitamin E) Diagenesis: Tocopherols contain a chromanol ring with a phytyl tail. The diagenesis of tocopherols has been proposed as a source for certain short-chain isoprenoid alkanes. Cleavage of the phytyl chain at different points during thermal maturation could potentially yield a variety of smaller isoprenoid fragments, including trimethyl-substituted alkanes.

Geochemical Formation Pathway

The formation of this compound in crude oil is a result of diagenetic and catagenetic processes acting on biological precursor molecules over geological timescales. A plausible, though speculative, pathway is illustrated below.

G cluster_0 Biological Precursor in Sediments cluster_1 Diagenesis (Shallow Burial) cluster_2 Catagenesis (Deep Burial - Oil Window) Hypothetical C14 Branched Microbial Lipid Hypothetical C14 Branched Microbial Lipid Defunctionalization Defunctionalization Hypothetical C14 Branched Microbial Lipid->Defunctionalization Loss of functional groups (e.g., -COOH, -OH) Initial Cracking Initial Cracking Defunctionalization->Initial Cracking Early thermal stress Isomerization & Rearrangement Isomerization & Rearrangement Initial Cracking->Isomerization & Rearrangement Increased temperature and pressure Final Alkane Structure This compound Isomerization & Rearrangement->Final Alkane Structure Stabilization

Caption: Plausible geochemical pathway for this compound formation.

Quantitative Data

Specific quantitative data for this compound in various crude oils is not available in the surveyed literature. However, short-chain acyclic isoprenoids are generally present as minor components compared to n-alkanes and the more abundant isoprenoids like pristane and phytane. The table below presents a hypothetical distribution of short-chain isoprenoids in a light crude oil to illustrate how such data would be structured.

CompoundCarbon NumberHypothetical Concentration (µg/g of oil)Relative Abundance (%)
2,6,10-TrimethyldodecaneC155.0 - 20.025 - 40
2,6,10-TrimethyltridecaneC162.0 - 10.010 - 25
This compound C14 0.5 - 5.0 1 - 10
Other C10-C16 IsoprenoidsC10-C1610.0 - 50.040 - 60
Note: This data is illustrative and not based on actual measurements for this compound.

Experimental Protocols

The identification and quantification of this compound in crude oil would be achieved using gas chromatography-mass spectrometry (GC-MS). The following is a detailed, generalized protocol that can be adapted for this purpose.

Sample Preparation
  • Fractionation of Crude Oil:

    • Accurately weigh approximately 100 mg of crude oil into a vial.

    • Dissolve the oil in a minimal amount of n-hexane.

    • Perform fractionation using column chromatography with activated silica gel.

    • Elute the saturated hydrocarbon fraction with n-hexane.

    • Elute the aromatic fraction with a mixture of n-hexane and dichloromethane.

    • Collect the saturated fraction and concentrate it under a gentle stream of nitrogen.

  • Internal Standard Addition:

    • Add a known amount of an internal standard (e.g., deuterated alkane such as d-C24) to the concentrated saturated fraction for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/minute.

    • Ramp 2: Increase to 300°C at a rate of 3°C/minute.

    • Final hold: Hold at 300°C for 15 minutes.

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis
  • Identification:

    • The identification of this compound would be based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (if available) or by interpretation of its fragmentation pattern. The NIST WebBook provides a mass spectrum for the isomer 2,3,5-trimethyl decane which can be used as a reference for the fragmentation patterns of trimethyl-branched alkanes.

  • Quantification:

    • Quantification would be performed by comparing the peak area of a characteristic ion of this compound to the peak area of the corresponding ion of the internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Crude Oil Sample B Fractionation (Silica Gel Chromatography) A->B C Saturated Hydrocarbon Fraction B->C D Internal Standard Addition C->D E GC-MS Analysis D->E F Identification (Retention Time & Mass Spectrum) E->F G Quantification (Peak Area Comparison) E->G H This compound Identity Confirmed F->H Compound Identified I Quantitative Data G->I Concentration Determined

2,3,6-Trimethylundecane: An Uncharted Territory in Geochemical Biomarker Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, 2,3,6-trimethylundecane does not emerge as a recognized or documented geochemical biomarker. As a result, a detailed technical guide on its specific origin, formation, and analytical protocols within the context of geochemistry cannot be compiled at this time. This report outlines the current landscape of branched alkane analysis and highlights the absence of specific data for this compound.

Geochemical biomarkers, or molecular fossils, are invaluable tools for researchers in earth sciences and drug development. These organic molecules, derived from once-living organisms, provide critical insights into the history of life, paleoenvironments, and the thermal evolution of organic matter in sedimentary basins. While branched alkanes, as a class of compounds, are well-established as informative biomarkers, the specific isomer this compound remains conspicuously absent from dedicated studies and databases.

The World of Branched Alkanes as Biomarkers

Branched alkanes, particularly those with methyl groups at various positions, are known to originate from specific biological precursors, primarily from bacteria and algae. Their carbon skeletons can be preserved over geological timescales, undergoing a series of transformations known as diagenesis. The resulting structures and their relative abundances in rock extracts and petroleum can be used to infer the types of organisms present in ancient environments, the conditions under which sediments were deposited, and the subsequent temperature history of the rock.

For instance, certain highly branched isoprenoid (HBI) alkanes are robust indicators of diatom productivity in the marine water column. The presence and distribution of other branched alkanes can signal contributions from cyanobacteria or other microbial sources.

The Quest for this compound Data

A thorough investigation into the geochemical significance of this compound has yielded no specific information regarding:

  • Source Organisms: There are no published studies identifying specific bacteria, algae, or other organisms that biosynthesize this compound or a direct precursor.

  • Diagenetic Pathways: The transformation of a hypothetical biological precursor into this compound within sediments has not been described. Understanding these pathways is crucial for interpreting the presence and abundance of a biomarker.

  • Geochemical Significance: Without a known source and formation pathway, the presence of this compound in a geological sample cannot be interpreted in terms of paleoenvironment, thermal maturity, or source rock characterization.

  • Quantitative Data and Experimental Protocols: Consequently, there is no quantitative data on the abundance of this specific isomer in different geological settings, nor are there tailored experimental protocols for its extraction, isolation, and analysis.

General Analytical Approaches for Branched Alkanes

While specific methods for this compound are not available, the general workflow for analyzing branched alkanes from geological materials is well-established. This provides a framework that could be adapted should this compound be identified as a relevant biomarker in the future.

Experimental Workflow for Branched Alkane Analysis

Branched Alkane Analysis Workflow General Workflow for Branched Alkane Analysis sample Rock/Sediment Sample crushing Crushing and Grinding sample->crushing extraction Solvent Extraction (e.g., Dichloromethane/Methanol) crushing->extraction fractionation Liquid Chromatography (Separation into Aliphatic, Aromatic, and Polar Fractions) extraction->fractionation gcms Gas Chromatography-Mass Spectrometry (GC-MS) (Identification and Quantification) fractionation->gcms data Data Analysis gcms->data

Caption: A generalized workflow for the analysis of branched alkanes from geological samples.

Table 1: Summary of General Analytical Techniques for Branched Alkanes

StepTechniqueDescription
Sample Preparation Crushing, GrindingMechanical reduction of rock or sediment samples to a fine powder to increase surface area for extraction.
Extraction Soxhlet Extraction or Accelerated Solvent Extraction (ASE)Extraction of soluble organic matter from the powdered sample using organic solvents (e.g., dichloromethane/methanol).
Fractionation Column Chromatography or Solid Phase Extraction (SPE)Separation of the total lipid extract into different compound classes (saturates, aromatics, polars) based on polarity. Branched alkanes are found in the saturate (aliphatic) fraction.
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)The primary tool for identifying and quantifying individual branched alkanes. The gas chromatograph separates the compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides mass spectral data for structural elucidation.

Future Outlook

The absence of this compound in the current geochemical literature presents a knowledge gap. It is possible that this compound is present in geological samples but has not been specifically identified or has been grouped with other co-eluting isomers. Future high-resolution analytical studies of complex hydrocarbon mixtures may reveal its presence and potential significance.

For researchers and professionals in drug development who rely on the discovery of novel natural products, the vast unexplored diversity of microbial lipids and their diagenetic products remains a promising frontier. Should this compound be identified as a significant natural product in the future, the analytical framework established for other branched alkanes will provide a solid foundation for its investigation as a potential geochemical biomarker. Until then, its role in geochemistry remains an open question.

synthesis pathways for 2,3,6-trimethylundecane isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis Pathways for 2,3,6-Trimethylundecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines proposed synthetic pathways for this compound isomers. Due to the absence of specific literature detailing the synthesis of this exact molecule, the presented routes are based on established principles of organic chemistry and analogous reactions reported in the literature. The experimental protocols and expected yields are derived from general procedures for similar chemical transformations and should be considered theoretical estimates.

Introduction

This compound is a saturated branched-chain hydrocarbon. As with many complex alkanes, its synthesis requires a strategic approach to construct the carbon skeleton and subsequently remove any functional groups. This guide presents two plausible multi-step synthetic pathways for the preparation of this compound, leveraging common and robust organic reactions. The two proposed routes are a Grignard-based approach and a Wittig-based approach. Both pathways converge on a final catalytic hydrogenation step to yield the target saturated alkane.

Pathway 1: Grignard-Based Synthesis

This pathway utilizes a Grignard reaction to assemble the core carbon framework, followed by dehydration and hydrogenation.

Retrosynthetic Analysis

The retrosynthetic analysis for the Grignard-based approach is as follows: The target alkane is disconnected to an alkene precursor, which is obtained from a tertiary alcohol. This alcohol is then disconnected into a ketone and a Grignard reagent.

G This compound This compound 2,3,6-Trimethylundec-5-ene 2,3,6-Trimethylundec-5-ene This compound->2,3,6-Trimethylundec-5-ene Hydrogenation 2,3,6-Trimethylundecan-6-ol 2,3,6-Trimethylundecan-6-ol 2,3,6-Trimethylundec-5-ene->2,3,6-Trimethylundecan-6-ol Dehydration 5-Methylhexan-2-one 5-Methylhexan-2-one 2,3,6-Trimethylundecan-6-ol->5-Methylhexan-2-one Grignard Reaction (1,2-Dimethylpropyl)magnesium bromide (1,2-Dimethylpropyl)magnesium bromide 2,3,6-Trimethylundecan-6-ol->(1,2-Dimethylpropyl)magnesium bromide Grignard Reaction

Caption: Retrosynthetic analysis for Pathway 1.

Forward Synthesis

The forward synthesis involves three main steps:

  • Step 1: Grignard Reaction. Reaction of 5-methylhexan-2-one with (1,2-dimethylpropyl)magnesium bromide to form the tertiary alcohol, 2,3,6-trimethylundecan-6-ol.[1][2]

  • Step 2: Dehydration. Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkene isomers, predominantly 2,3,6-trimethylundec-5-ene.

  • Step 3: Catalytic Hydrogenation. Hydrogenation of the alkene mixture over a metal catalyst to produce the final saturated alkane, this compound.[3][4]

G 5-Methylhexan-2-one 5-Methylhexan-2-one Alcohol 2,3,6-Trimethylundecan-6-ol 5-Methylhexan-2-one->Alcohol 1. (1,2-Dimethylpropyl)MgBr, Et2O 2. H3O+ Grignard_reagent (1,2-Dimethylpropyl)magnesium bromide Grignard_reagent->Alcohol Alkene 2,3,6-Trimethylundec-5-ene Alcohol->Alkene H2SO4, heat Alkane This compound Alkene->Alkane H2, Pd/C

Caption: Forward synthesis scheme for Pathway 1.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trimethylundecan-6-ol (Grignard Reaction)

  • Reagents: 3-bromo-2-methylbutane, magnesium turnings, 5-methylhexan-2-one, anhydrous diethyl ether, dilute hydrochloric acid.

  • Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-bromo-2-methylbutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (1,2-dimethylpropyl)magnesium bromide.[1] The reaction is typically initiated with a small crystal of iodine if necessary. After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath, and a solution of 5-methylhexan-2-one in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[5]

Step 2: Synthesis of 2,3,6-Trimethylundec-5-ene (Dehydration)

  • Reagents: 2,3,6-trimethylundecan-6-ol, concentrated sulfuric acid.

  • Procedure: The crude alcohol from the previous step is mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated to induce dehydration. The resulting alkene is distilled from the reaction mixture. The distillate is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and fractionally distilled to purify the alkene.

Step 3: Synthesis of this compound (Catalytic Hydrogenation)

  • Reagents: 2,3,6-trimethylundec-5-ene, palladium on carbon (Pd/C), hydrogen gas, ethanol.

  • Procedure: The alkene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized with hydrogen (typically 1-4 atm).[3] The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[4]

Data Presentation
StepReactionStarting MaterialsKey ReagentsExpected Yield (%)
1Grignard Reaction5-Methylhexan-2-one, 3-bromo-2-methylbutaneMg, Et2O70-85
2Dehydration2,3,6-Trimethylundecan-6-olH2SO460-80
3Catalytic Hydrogenation2,3,6-Trimethylundec-5-eneH2, Pd/C>95

Pathway 2: Wittig-Based Synthesis

This alternative pathway employs a Wittig reaction to form a key carbon-carbon double bond, which is subsequently hydrogenated.

Retrosynthetic Analysis

The Wittig-based synthesis is retrosynthetically analyzed by disconnecting the target alkane to an alkene, which is then broken down at the double bond into a ketone and a phosphonium ylide.

G This compound This compound 2,3,6-Trimethylundec-4-ene 2,3,6-Trimethylundec-4-ene This compound->2,3,6-Trimethylundec-4-ene Hydrogenation 2-Methylheptan-3-one 2-Methylheptan-3-one 2,3,6-Trimethylundec-4-ene->2-Methylheptan-3-one Wittig Reaction Isobutyltriphenylphosphonium ylide Isobutyltriphenylphosphonium ylide 2,3,6-Trimethylundec-4-ene->Isobutyltriphenylphosphonium ylide Wittig Reaction

Caption: Retrosynthetic analysis for Pathway 2.

Forward Synthesis

The forward synthesis for this pathway involves four main steps:

  • Step 1: Synthesis of 2-Methylheptan-3-ol. A Grignard reaction between butanal and isopropylmagnesium bromide.

  • Step 2: Oxidation. Oxidation of the secondary alcohol to the corresponding ketone, 2-methylheptan-3-one.

  • Step 3: Wittig Reaction. Reaction of 2-methylheptan-3-one with the ylide generated from isobutyltriphenylphosphonium bromide to form 2,3,6-trimethylundec-4-ene.[6][7]

  • Step 4: Catalytic Hydrogenation. Reduction of the alkene to the target alkane.[3][4]

G Butanal Butanal Secondary_Alcohol 2-Methylheptan-3-ol Butanal->Secondary_Alcohol 1. IsopropylMgBr, Et2O 2. H3O+ Grignard_reagent Isopropylmagnesium bromide Grignard_reagent->Secondary_Alcohol Ketone 2-Methylheptan-3-one Secondary_Alcohol->Ketone PCC, CH2Cl2 Alkene 2,3,6-Trimethylundec-4-ene Ketone->Alkene Ylide Isobutyltriphenylphosphonium ylide Ylide->Alkene Wittig Reaction Alkane This compound Alkene->Alkane H2, Pd/C

Caption: Forward synthesis scheme for Pathway 2.

Experimental Protocols

Step 1 & 2: Synthesis of 2-Methylheptan-3-one

  • Reagents: Butanal, isopropylmagnesium bromide, pyridinium chlorochromate (PCC), dichloromethane.

  • Procedure: 2-Methylheptan-3-ol is first prepared via a Grignard reaction between butanal and isopropylmagnesium bromide using a procedure similar to Step 1 of Pathway 1.[1] The resulting secondary alcohol is then oxidized to the ketone. The alcohol is dissolved in dichloromethane, and PCC is added in one portion. The mixture is stirred at room temperature for a few hours. The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield 2-methylheptan-3-one.

Step 3: Synthesis of 2,3,6-Trimethylundec-4-ene (Wittig Reaction)

  • Reagents: Isobutyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), 2-methylheptan-3-one, anhydrous tetrahydrofuran (THF).

  • Procedure: Isobutyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled in an ice bath, and a solution of n-butyllithium in hexanes is added dropwise to form the orange-red ylide.[6] The mixture is stirred for a short period, and then a solution of 2-methylheptan-3-one in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with pentane. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the alkene.[7]

Step 4: Synthesis of this compound (Catalytic Hydrogenation)

  • Reagents: 2,3,6-trimethylundec-4-ene, palladium on carbon (Pd/C), hydrogen gas, ethanol.

  • Procedure: This step is analogous to Step 3 of Pathway 1. The alkene is hydrogenated using H2 gas and a Pd/C catalyst in ethanol to yield the final saturated hydrocarbon.[3][4]

Data Presentation
StepReactionStarting MaterialsKey ReagentsExpected Yield (%)
1Grignard ReactionButanal, Isopropyl bromideMg, Et2O75-90
2Oxidation2-Methylheptan-3-olPCC, CH2Cl280-95
3Wittig Reaction2-Methylheptan-3-one, Isobutyltriphenylphosphonium bromiden-BuLi, THF60-80
4Catalytic Hydrogenation2,3,6-Trimethylundec-4-eneH2, Pd/C>95

References

Biological Precursors of Trimethylundecane in Sediments: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylundecane, a C14 isoprenoid alkane, is a significant biomarker found in sedimentary records, providing valuable insights into past environmental conditions and microbial ecosystems. Understanding the biological precursors and their diagenetic pathways is crucial for the accurate interpretation of the geological record and for various applications in geochemistry and biotechnology. This technical guide provides a comprehensive overview of the primary biological precursors of trimethylundecane, their biosynthetic pathways, quantitative distribution in sediments, and the experimental protocols for their analysis.

Primary Biological Precursors

The molecular structure of trimethylundecane, characterized by its irregular isoprenoid backbone, points towards its origin from precursor molecules synthesized through the isoprenoid biosynthesis pathway. The primary biological precursors are believed to be derived from three main sources: sesquiterpenoids synthesized from farnesyl pyrophosphate, archaeal lipids, and tocopherols (Vitamin E).

Farnesyl Pyrophosphate (FPP) and Sesquiterpenoids

Farnesyl pyrophosphate (FPP) is a key intermediate in the mevalonate pathway, serving as the precursor to all sesquiterpenes, a diverse class of C15 isoprenoid compounds.[1] The biosynthesis of FPP involves the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP). While a direct biosynthetic pathway to trimethylundecane from FPP is not established, it is hypothesized that C15 sesquiterpenoids of algal or bacterial origin undergo diagenetic alteration in sediments, leading to the formation of C14 isoprenoid alkanes like trimethylundecane through the loss of a carbon atom.

Archaeal Lipids

Archaea possess unique cell membranes composed of ether-linked isoprenoid lipids, which are distinct from the ester-linked fatty acids found in bacteria and eukaryotes. These lipids, particularly glycerol dialkyl glycerol tetraethers (GDGTs) and diether lipids like archaeol, are significant contributors to the organic matter in sediments. The isoprenoid chains of these lipids are potential precursors to a variety of isoprenoid alkanes upon diagenesis. While direct evidence for the transformation of specific archaeal lipids to trimethylundecane is limited, the structural similarity of their isoprenoid building blocks makes them a plausible source.

Tocopherols (Vitamin E)

Tocopherols, particularly α-tocopherol, are lipid-soluble antioxidants synthesized by photosynthetic organisms, including algae and cyanobacteria. They possess a chromanol ring and a phytyl tail, which is a C20 isoprenoid chain. The degradation of the phytyl side chain of tocopherols during diagenesis is a potential source of various isoprenoid alkanes. It is proposed that through a series of oxidative and reductive processes in the sedimentary environment, the phytyl chain can be cleaved and altered to form shorter-chain isoprenoids, including trimethylundecane.

Data Presentation: Abundance of Precursors in Sediments

The following tables summarize the quantitative data on the abundance of archaeal lipids and tocopherols in various sedimentary environments. Data on the concentration of farnesyl pyrophosphate in sediments is scarce due to its nature as an intracellular metabolite.

Table 1: Concentration of Archaeal Lipids (GDGTs) in Various Sediments

Sedimentary EnvironmentLocationLipid Concentration (µg/g sediment)Reference
Marine Surface SedimentsSouth China Sea0.1 - 0.9[2]
Marine SedimentsBlack SeaVariable with depth[3]
Hot Spring SedimentsU.S. Great BasinUp to 420.8 ng/g (for specific GDGTs)
Lacustrine SedimentsFayetteville Green Lake, NYNot explicitly quantified in the provided abstract[4]

Table 2: Concentration of Tocopherols in Marine Algae (Primary Source for Sediments)

Algal GroupSpeciesTocopherol Concentration (mg/kg wet weight)Reference
Green AlgaeVarious0.66 - 7.65
Brown AlgaeVarious0.35 - 24.5
Red AlgaeVarious0.8 - 8.9

Experimental Protocols

Lipid Extraction from Sediments

A standard method for the extraction of total lipids from sediments is crucial for the subsequent analysis of trimethylundecane precursors. The following protocol is a widely used method:

  • Sample Preparation: Freeze-dry the sediment samples and grind them to a fine powder.

  • Extraction: Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) using a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).

  • Fractionation: The total lipid extract (TLE) is then typically fractionated using column chromatography (e.g., silica gel) with solvents of increasing polarity to separate different lipid classes (e.g., alkanes, aromatics, polar compounds).

  • Analysis: The relevant fractions are then analyzed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of specific compounds.

Quantitative Analysis of Farnesyl Pyrophosphate (FPP) in Tissues

While sedimentary FPP concentrations are not well-documented, the following protocol for mammalian tissues can be adapted for environmental samples with microbial biomass.

  • Homogenization and Extraction: Homogenize the sample in a suitable buffer and extract the isoprenoids using an organic solvent mixture.

  • Purification: Purify the extract using a C18 solid-phase extraction (SPE) column.

  • Derivatization and Quantification: FPP is enzymatically conjugated to a fluorescently labeled peptide. The resulting product is then quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.[3]

Visualization of Pathways and Workflows

Biosynthesis of Farnesyl Pyrophosphate (FPP)

FPP_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_fpp_synthesis FPP Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes

Caption: Biosynthesis of Farnesyl Pyrophosphate (FPP).

Proposed Diagenetic Pathway of Precursors to Trimethylundecane

Diagenetic_Pathway cluster_precursors Biological Precursors in Biomass cluster_sediment Sedimentary Diagenesis Sesquiterpenes (from FPP) Sesquiterpenes (from FPP) Deposition_and_Burial Deposition & Burial Sesquiterpenes (from FPP)->Deposition_and_Burial Archaeal Lipids (Isoprenoid chains) Archaeal Lipids (Isoprenoid chains) Archaeal Lipids (Isoprenoid chains)->Deposition_and_Burial Tocopherols (Phytyl tail) Tocopherols (Phytyl tail) Tocopherols (Phytyl tail)->Deposition_and_Burial Microbial_Alteration Microbial Alteration Deposition_and_Burial->Microbial_Alteration Chemical_Alteration Chemical Alteration (Oxidation, Reduction, Cleavage) Microbial_Alteration->Chemical_Alteration Trimethylundecane Trimethylundecane Chemical_Alteration->Trimethylundecane

Caption: Proposed Diagenetic Pathway to Trimethylundecane.

Experimental Workflow for Precursor Analysis

Experimental_Workflow Sediment_Sample Sediment Sample Collection Freeze_Drying Freeze-Drying & Homogenization Sediment_Sample->Freeze_Drying Lipid_Extraction Total Lipid Extraction (ASE/Soxhlet) Freeze_Drying->Lipid_Extraction Fractionation Column Chromatography Fractionation Lipid_Extraction->Fractionation Alkane_Fraction Alkane Fraction Fractionation->Alkane_Fraction Polar_Fraction Polar Fraction (for intact lipids) Fractionation->Polar_Fraction GCMS_Analysis GC-MS Analysis Alkane_Fraction->GCMS_Analysis HPLC_Analysis HPLC-MS Analysis Polar_Fraction->HPLC_Analysis Data_Interpretation Data Interpretation & Quantification GCMS_Analysis->Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: Experimental Workflow for Precursor Analysis.

Conclusion

The presence of trimethylundecane in sediments is a clear indicator of a biological origin, rooted in the widespread isoprenoid biosynthesis pathway. While farnesyl pyrophosphate-derived sesquiterpenoids, archaeal lipids, and tocopherols are the most probable ultimate precursors, the specific diagenetic pathways that transform these complex biomolecules into the stable C14 isoprenoid alkane are still an active area of research. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate these connections, ultimately enhancing our understanding of biogeochemical processes in past and present environments.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Trimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of trimethylundecane (C14H30). It includes a detailed examination of its various isomeric forms, available experimental and computed data, and general protocols for the synthesis and characterization of branched alkanes.

Chemical Structure and Isomerism

Trimethylundecane is a saturated acyclic hydrocarbon with the molecular formula C14H30. As a branched alkane, it exists in numerous isomeric forms, which are broadly categorized as constitutional (or structural) isomers. These isomers share the same molecular formula but differ in the connectivity of their atoms. The systematic naming of these isomers follows the IUPAC nomenclature for organic chemistry.

The primary types of structural isomerism exhibited by trimethylundecane are:

  • Positional Isomerism: This occurs when the methyl groups are attached to different carbon atoms on the undecane parent chain. For example, 2,3,4-trimethylundecane and 2,3,5-trimethylundecane are positional isomers.

  • Chain Isomerism: This arises from different arrangements of the carbon skeleton, leading to different parent chains. For instance, a trimethyl-substituted undecane is a chain isomer of a dimethyl-substituted dodecane.

Due to the presence of chiral centers (carbon atoms bonded to four different groups), many trimethylundecane isomers also exhibit stereoisomerism, existing as enantiomers and diastereomers.

A Selection of Trimethylundecane Isomers

While an exhaustive list of all possible trimethylundecane isomers is extensive, this guide focuses on several notable examples that have been identified and characterized in chemical literature and databases.

IUPAC NamePubChem CID
2,6,10-Trimethylundecane23296
4,6,8-Trimethylundecane23541514
3,3,9-Trimethylundecane57491532
(4S,8R)-4,6,8-Trimethylundecane90815308
3,6,7-Trimethylundecane57491542

Physicochemical Properties of Trimethylundecane Isomers

The physicochemical properties of trimethylundecane isomers, such as boiling point, melting point, and density, are influenced by the degree of branching in their structures. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to less branched isomers.[1][2]

Quantitative Data

The following table summarizes available experimental and computed physicochemical data for selected trimethylundecane isomers. It is important to note that much of the available data is computed and may differ from experimental values.

IsomerMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,6,10-Trimethylundecane 198.39~280 (Experimental)[3]~0.764 (Experimental)[3]
4,6,8-Trimethylundecane 198.39Data Not AvailableData Not Available
3,3,9-Trimethylundecane 198.39Data Not AvailableData Not Available

Computed Properties (from PubChem):

IsomerXLogP3-AARefractive Index
2,6,10-Trimethylundecane 6.9Data Not Available
4,6,8-Trimethylundecane 6.9Data Not Available
3,3,9-Trimethylundecane 7.1Data Not Available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific trimethylundecane isomers are not widely available in the public domain. However, general methodologies for the synthesis of highly branched alkanes and their analysis are well-established.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes often involves the creation of new carbon-carbon bonds through methods such as Grignard reactions followed by dehydration and hydrogenation.

General Protocol for the Synthesis of a C19 H-branch Alkane (as an illustrative example):

  • Grignard Reaction: A suitable Grignard reagent is reacted with an ethyl ester to generate a tertiary alcohol. This step is crucial for creating the branching point.

  • Dehydration: The tertiary alcohol is then dehydrated, typically using an acid catalyst, to form an alkene.

  • Hydrogenation: The resulting alkene is hydrogenated over a catalyst, such as Palladium on carbon (Pd/C), to yield the desired saturated branched alkane.

Throughout this process, purification of intermediates is critical and is often achieved through techniques like column chromatography.

Characterization of Trimethylundecane Isomers

The characterization and identification of trimethylundecane isomers are primarily accomplished using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful tool for separating and identifying isomers in a complex mixture.

  • Gas Chromatography: A capillary column with a nonpolar stationary phase (e.g., DB-1) is typically used. The oven temperature is programmed to ramp up gradually to ensure the separation of isomers based on their boiling points and interactions with the stationary phase. The Kovats retention index (KI) is a useful parameter for identifying specific branched alkanes.[4]

  • Mass Spectrometry: Electron ionization (EI) is a common method for generating mass spectra. The fragmentation patterns of branched alkanes can be complex, but characteristic fragment ions can help in identifying the positions of the methyl branches.[5] For instance, the presence of specific fragment ions can indicate cleavage at branching points. Soft ionization techniques can be employed to enhance the visibility of the molecular ion, which is often weak in the EI spectra of highly branched alkanes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of isomers.

  • ¹H NMR: The chemical shifts and splitting patterns of the proton signals provide information about the connectivity of atoms and the number of neighboring protons.

  • ¹³C NMR: The number of distinct carbon signals indicates the symmetry of the molecule, and the chemical shifts provide information about the chemical environment of each carbon atom.

Visualization of Isomeric Relationships

The following diagram illustrates the concept of positional isomerism among a few representative trimethylundecane structures.

Trimethylundecane_Isomers cluster_trimethylundecanes Trimethylundecane Isomers (C14H30) node_2610 2,6,10-Trimethylundecane node_468 4,6,8-Trimethylundecane node_339 3,3,9-Trimethylundecane node_234 2,3,4-Trimethylundecane node_235 2,3,5-Trimethylundecane node_parent Undecane Parent Chain node_parent->node_2610 Positional Isomer node_parent->node_468 Positional Isomer node_parent->node_339 Positional Isomer node_parent->node_234 Positional Isomer node_parent->node_235 Positional Isomer

Caption: Positional isomers of trimethylundecane.

This guide serves as a foundational resource for professionals engaged in research and development involving branched alkanes. The provided data and general protocols offer a starting point for further investigation into the specific properties and applications of trimethylundecane isomers.

References

Environmental Degradation of 2,3,6-Trimethylundecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,6-trimethylundecane is a highly branched alkane whose presence in the environment, whether through industrial processes or as a component of complex hydrocarbon mixtures, necessitates an understanding of its persistence, toxicity, and ultimate fate. Branched alkanes are known to be more resistant to microbial degradation than their linear counterparts due to steric hindrance, which can impede enzymatic action. However, a diverse range of microorganisms have evolved enzymatic machinery capable of oxidizing these complex structures. This guide will extrapolate from the established principles of branched-alkane biodegradation to predict the environmental degradation of this compound.

Predicted Microbial Degradation Pathways

The aerobic degradation of branched alkanes is primarily initiated by the enzymatic introduction of an oxygen atom, which transforms the inert hydrocarbon into a more reactive alcohol. This initial oxidation is the rate-limiting step and is typically carried out by a class of enzymes known as oxygenases.

Key Enzymes in Branched-Alkane Degradation
  • Alkane Hydroxylases (AlkB): These non-heme iron integral membrane monooxygenases are crucial for the degradation of medium-chain alkanes. While they are most effective on linear alkanes, some AlkB variants have been shown to act on branched structures.

  • Cytochrome P450 Monooxygenases (CYP): This superfamily of enzymes exhibits broad substrate specificity and is known to be involved in the degradation of a wide variety of organic compounds, including branched alkanes. In some bacteria, specific cytochrome P450 enzymes are induced in the presence of isoprenoid hydrocarbons.[1]

  • Flavin-binding Monooxygenases (AlmA): These enzymes are typically involved in the oxidation of long-chain alkanes but may also play a role in the degradation of larger branched molecules.[1]

Proposed Aerobic Degradation Pathway for this compound

Based on known pathways for other branched alkanes, the aerobic degradation of this compound is likely to proceed through the following steps:

  • Terminal or Subterminal Oxidation: The degradation is initiated by an alkane monooxygenase (such as a cytochrome P450) that hydroxylates one of the terminal or subterminal methyl groups. Given the structure of this compound, oxidation could occur at multiple positions.

  • Alcohol Dehydrogenation: The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Aldehyde Dehydrogenation: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.

  • β-Oxidation: The resulting fatty acid would then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units. The methyl branches would require additional enzymatic steps to be removed, likely involving carboxylation and subsequent decarboxylation, before β-oxidation can proceed past the branch point.

Branched_Alkane_Degradation Trimethylundecane This compound Alcohol Trimethylundecanol Trimethylundecane->Alcohol Alkane Monooxygenase (e.g., CYP450) + O2 Aldehyde Trimethylundecanal Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Trimethylundecanoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Carboxylic_Acid->Beta_Oxidation Fatty Acid CoA Ligase Central_Metabolism Central Metabolism (TCA Cycle) Beta_Oxidation->Central_Metabolism Acetyl-CoA Experimental_Workflow cluster_microcosm Microcosm Study cluster_analysis Analysis cluster_isolation Microbial Isolation Microcosm_Setup 1. Setup Microcosms (Soil/Water + Mineral Media + this compound) Incubation 2. Incubate under Controlled Conditions Microcosm_Setup->Incubation Sampling 3. Periodic Sampling Incubation->Sampling Extraction 4. Solvent Extraction Sampling->Extraction GCMS 5. GC-MS Analysis Extraction->GCMS Data_Analysis 6. Data Interpretation GCMS->Data_Analysis Enrichment 7. Enrichment Culture Data_Analysis->Enrichment Select best performing microcosm Isolation 8. Isolation on Solid Media Enrichment->Isolation Identification 9. 16S rRNA Sequencing Isolation->Identification

References

2,3,6-trimethylundecane identification in sedimentary rocks

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification of 2,3,6-Trimethylundecane in Sedimentary Rocks

Introduction

This technical guide provides a comprehensive overview of the methodologies for the identification and analysis of this compound, a saturated hydrocarbon, within sedimentary rock matrices. This compound (C₁₄H₃₀) is a branched alkane that can serve as a valuable biomarker in petroleum geochemistry. Biomarkers are complex organic molecules found in geological materials that are derived from formerly living organisms. The presence, abundance, and distribution of specific biomarkers can provide critical insights into the organic matter source, depositional environment, thermal maturity, and alteration processes of petroleum and source rocks.

For researchers in the field of geology and geochemistry, the identification of specific branched alkanes like this compound aids in oil-source rock correlation studies and the reconstruction of paleoenvironments. While not directly related to biological signaling pathways in the pharmacological sense, the formation pathway of this molecule from biological precursors through geological time (diagenesis) provides a logical relationship of significant interest. This guide details the necessary experimental protocols, from sample preparation to final analytical determination, and presents the data in a structured format for clarity.

Diagenetic Formation Pathway of Branched Alkanes

In the context of geochemistry, the concept of "signaling pathways" is analogous to the diagenetic pathways that transform biological lipids into stable hydrocarbon biomarkers. Branched alkanes, including trimethylundecane isomers, are believed to originate from the lipid components of certain microorganisms, such as bacteria and algae. During sedimentation, this organic matter is incorporated into the rock matrix. Over millions of years, under increasing temperature and pressure, a series of complex chemical reactions known as diagenesis and catagenesis occur. These processes alter the original biological molecules, cleaving functional groups and reducing double bonds, to form saturated hydrocarbons like this compound that retain a structural fingerprint of their biological precursors. The identification of these biomarkers, therefore, provides a chemical echo of ancient life.

Diagenetic_Pathway cluster_0 Biological Precursors cluster_1 Geological Transformation cluster_2 Geochemical Products Biological_Lipids Bacterial/Algal Lipids (e.g., isoprenoid chains) Diagenesis Diagenesis (Shallow Burial, Low T/P) - Microbial Alteration - Chemical Reactions Biological_Lipids->Diagenesis Sedimentation Kerogen Kerogen (Insoluble Organic Matter) Diagenesis->Kerogen Catagenesis Catagenesis (Deep Burial, High T/P) - Thermal Cracking Petroleum Crude Oil & Natural Gas Catagenesis->Petroleum Kerogen->Catagenesis Biomarkers Branched Alkanes (e.g., this compound) Petroleum->Biomarkers Contains

A simplified diagenetic pathway for the formation of branched alkane biomarkers.

Experimental Protocols

The reliable identification of this compound in sedimentary rocks requires a meticulous multi-step process involving sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

The initial step involves extracting the total lipid content, often referred to as bitumen or extractable organic matter (EOM), from the rock sample. Soxhlet extraction is a widely used and robust method for this purpose.

Protocol: Soxhlet Extraction

  • Sample Pulverization: Grind the cleaned sedimentary rock sample to a fine powder (typically <100 mesh) to increase the surface area for efficient extraction.

  • Drying: Dry the powdered sample in an oven at a low temperature (e.g., 40-50°C) to remove residual moisture.

  • Thimble Preparation: Place a known quantity of the powdered rock (e.g., 50-100 g) into a pre-cleaned cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing approximately 250-300 mL of an azeotropic solvent mixture, typically dichloromethane (DCM) and methanol (93:7 v/v). Add boiling chips to ensure smooth boiling.

  • Extraction: Heat the flask to reflux the solvent. Allow the extraction to proceed for 72 hours, ensuring a consistent cycle of solvent washing through the sample.

  • Sulphur Removal: If elemental sulfur is expected, add activated copper filings to the extraction flask to precipitate sulfur as copper sulfide.

  • Concentration: After extraction, cool the flask and concentrate the extract to a small volume (1-2 mL) using a rotary evaporator.

  • Transfer and Storage: Quantitatively transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen. Once dry, weigh the vial to determine the total EOM yield. Store the extract at 4°C.

Fractionation of Extractable Organic Matter

The total extract is a complex mixture. To isolate the saturated hydrocarbons, including this compound, the EOM must be fractionated. This is typically achieved using column chromatography.

Protocol: Column Chromatography for Fractionation

  • Column Preparation: Prepare a chromatography column by packing it with activated silica gel (e.g., 100-200 mesh, activated at 120°C for 12 hours) as a slurry in n-hexane.

  • Sample Loading: Dissolve a known amount of the EOM in a minimal volume of n-hexane and load it onto the top of the silica gel column.

  • Elution of Saturated Hydrocarbons (F1 Fraction): Elute the column with approximately 2-3 column volumes of n-hexane. This fraction will contain the saturated hydrocarbons. Collect this eluate in a clean, pre-weighed flask.

  • Elution of Aromatic Hydrocarbons (F2 Fraction): Subsequently, elute the column with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v), to collect the aromatic hydrocarbons.

  • Fraction Concentration: Concentrate the collected saturated hydrocarbon fraction (F1) to a final volume of approximately 1 mL for instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for the identification and quantification of individual hydrocarbon compounds in the saturated fraction.

Protocol: GC-MS Analysis of Saturated Hydrocarbons

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for separating branched alkanes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • GC Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 4°C/min to 310°C.

    • Final Hold: Hold at 310°C for 20-30 minutes.

  • Injection: Inject 1 µL of the saturated hydrocarbon fraction in splitless mode. The injector temperature should be set to 290-300°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

  • Compound Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries (e.g., NIST) and published literature. The mass spectrum of branched alkanes is characterized by specific fragmentation patterns.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Analysis A 1. Sedimentary Rock Sample B 2. Pulverization (<100 mesh) A->B C 3. Soxhlet Extraction (DCM:MeOH, 72h) B->C D 4. Concentration (Rotary Evaporation) C->D E Total Lipid Extract (EOM) D->E F 5. Column Chromatography (Silica Gel) E->F G 6. Elution with n-hexane F->G H Saturated Hydrocarbon Fraction (F1) G->H I 7. GC-MS Analysis H->I J 8. Data Processing (Retention Time & Mass Spectra) I->J K Identification of This compound J->K

A generalized experimental workflow for the identification of this compound.

Data Presentation

Quantitative data for specific isomers like this compound are often scarce in publicly available literature and can be highly variable depending on the specific source rock. Data is typically presented as relative abundance (e.g., peak area in a chromatogram) or as a concentration relative to the total extract or rock weight. Below is a template table illustrating how such data would be presented.

Table 1: Illustrative Quantitative Data for Branched Alkanes in Sedimentary Rocks

Sample IDFormationLithologyTotal Organic Carbon (TOC, wt%)This compound (ng/g of rock)Pristane/Phytane Ratio
SRK-01Green RiverShale5.2Data Not Available0.85
SRK-02Kimmeridge ClayMudstone8.1Data Not Available1.20
OIL-01Brent GroupCrude OilN/AData Not Available1.75

Conclusion

The identification of this compound in sedimentary rocks is a powerful tool in geochemical analysis, providing valuable information about the origin and history of petroleum and source rocks. The process relies on established protocols for solvent extraction and chromatographic fractionation, followed by definitive analysis using GC-MS. While the overall workflow is robust, the successful identification of specific isomers requires careful optimization of analytical conditions and access to high-quality mass spectral libraries. Future research focusing on the quantitative distribution of such mid-chain branched alkanes will further enhance their utility as precise paleoenvironmental and source indicators.

Methodological & Application

Application Note: Analysis of 2,3,6-Trimethylundecane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the qualitative and quantitative analysis of 2,3,6-trimethylundecane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a framework for sample preparation, instrument parameters, and data analysis applicable to the identification and quantification of this branched alkane in various matrices.

Introduction

This compound is a branched-chain alkane that may be of interest in various fields, including geochemistry, environmental analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and sensitive, specific detection make it the ideal method for analyzing complex mixtures containing hydrocarbons like this compound. This document provides a comprehensive guide to establishing a robust GC-MS method for this analyte.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below. The exact procedure may need to be optimized based on the sample matrix.

  • Liquid-Liquid Extraction (for liquid samples):

    • To 5 mL of a liquid sample, add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of solvent prior to GC-MS analysis.

  • Solid-Phase Extraction (for aqueous samples):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 50 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 5 mL of a 5% methanol in water solution.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of hexane.

    • Concentrate the eluate and reconstitute as described above.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and can be optimized for specific applications.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation

Retention Data

Table 3: Estimated Kovats Retention Index for this compound

CompoundCAS NumberStationary PhaseKovats Retention Index (RI)
2,6,10-Trimethylundecane6864-53-5Standard Non-Polar~1275
4,6,8-TrimethylundecaneNot AvailableStandard Non-Polar1258
This compound (Estimated) Not Available Standard Non-Polar (e.g., DB-5) ~1260 - 1280
Mass Spectrometry Data

The mass spectrum of this compound is not available in the NIST database. However, the fragmentation pattern can be predicted based on the principles of mass spectrometry for branched alkanes. Fragmentation of branched alkanes primarily occurs at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M+) for branched alkanes is often of low abundance or absent.

As a proxy, the mass spectrum of a close structural isomer, 2,6,11-trimethyldodecane (C15H32), is presented below. The fragmentation of this compound is expected to follow a similar pattern, with characteristic ions resulting from cleavage at the methyl-branched positions.

Table 4: Expected Mass Fragments for this compound (C14H30, MW: 198.39)

m/zIon FormulaDescription
198[C14H30]+•Molecular Ion (expected to be of low abundance or absent)
183[C13H27]+[M-CH3]+
169[C12H25]+[M-C2H5]+
155[C11H23]+[M-C3H7]+
141[C10H21]+[M-C4H9]+
127[C9H19]+[M-C5H11]+
113[C8H17]+[M-C6H13]+
99[C7H15]+[M-C7H17]+
85[C6H13]+Cleavage at a branch point
71[C5H11]+Cleavage at a branch point
57[C4H9]+Base peak, stable tertiary butyl cation
43[C3H7]+Isopropyl cation

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_Inlet GC Inlet Reconstitution->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (m/z Fragments) Detector->Mass_Spectrum Library_Search Library Search & Data Interpretation Chromatogram->Library_Search Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive GC-MS method for the analysis of this compound. The detailed experimental protocol, including sample preparation and instrument parameters, serves as a robust starting point for researchers. The provided data on estimated retention indices and expected mass spectral fragments will aid in the confident identification and quantification of this compound. The workflow diagram visually summarizes the entire analytical process, from sample receipt to final data analysis.

References

Quantitative Analysis of 2,3,6-Trimethylundecane in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-trimethylundecane is a branched alkane that can be found in various environmental compartments. As a component of some petroleum products and potentially from biological sources, its presence can be indicative of environmental contamination. The quantitative analysis of this compound is crucial for environmental monitoring, risk assessment, and understanding its fate and transport in ecosystems. This document provides detailed application notes and protocols for the determination of this compound in environmental samples, focusing on water and soil/sediment matrices. The methodologies described are based on established analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which offers the necessary selectivity and sensitivity for detecting and quantifying this compound at trace levels.

Data Presentation

While specific quantitative data for this compound is not widely available in the literature, the following table summarizes typical concentration ranges for total branched alkanes and total aliphatic hydrocarbons in environmental samples, which would include this compound. These values can serve as a reference for expected concentration levels.

Environmental MatrixLocation/Study AreaAnalyte ClassConcentration RangeAnalytical MethodReference
Seafloor SedimentOffshore of Leizhou Peninsula, South ChinaTotal Aliphatic Hydrocarbons (TAH)13.76–99.53 µg/g dry weightGC-MS[1]
Seafloor SedimentOffshore of Leizhou Peninsula, South ChinaUnresolved Complex Mixture (UCM)10.86–81.10 µg/g dry weightGC-MS[1]
Surface SedimentSanta Monica Basinn-Alkanes< 1 µg/g dry weightGC-MS[2]
SeawaterNile Delta Coast, Mediterranean SeaΣn-alkanes12.05–93.51 mg/LGC-MS/MS[3]
SedimentNile Delta Coast, Mediterranean SeaΣn-alkanes4.70–84.03 µg/gGC-MS/MS[3]

Experimental Protocols

Analysis of this compound in Water Samples

This protocol is adapted from the principles of EPA Method 524.2 for the analysis of volatile organic compounds in water.[4][5][6][7]

1.1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • If residual chlorine is suspected, add 25 mg of ascorbic acid to the vial before sample collection to dechlorinate.

  • Fill the vials to overflowing, ensuring no air bubbles are trapped.

  • Adjust the pH of the samples to < 2 by adding a few drops of 1:1 hydrochloric acid (HCl).

  • Store samples at 4°C and analyze within 14 days.

1.2. Sample Preparation (Purge and Trap):

  • Use a purge and trap system for the extraction and concentration of this compound.

  • Sparge a 25 mL aliquot of the water sample with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes).

  • The purged volatile compounds are trapped on a sorbent tube (e.g., containing Tenax®, silica gel, and charcoal).

  • After purging, the trap is heated and backflushed with the carrier gas to desorb the trapped analytes into the GC-MS system.

1.3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp to 180°C at 4°C/minute.

      • Ramp to 220°C at 20°C/minute, hold for 3 minutes.

    • Injector: Splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-500 amu.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, 198).

1.4. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in methanol at a minimum of five concentration levels.

  • Use an internal standard (e.g., fluorobenzene) and surrogate standards (e.g., deuterated compounds) to monitor and correct for extraction efficiency and instrument variability.

Analysis of this compound in Soil and Sediment Samples

This protocol is based on general methods for hydrocarbon analysis in solid matrices.

2.1. Sample Collection and Storage:

  • Collect soil or sediment samples in wide-mouthed glass jars with PTFE-lined lids.

  • Store samples at 4°C to minimize volatilization of the analyte.

2.2. Sample Preparation (Solvent Extraction):

  • Air-dry the sample to a constant weight and sieve to remove large debris.

  • Perform extraction using an appropriate technique:

    • Soxhlet Extraction: Extract a known amount of sample (e.g., 10-20 g) with a suitable solvent (e.g., hexane or a mixture of hexane and dichloromethane) for several hours.

    • Ultrasonic Extraction: Sonicate a known amount of sample with a solvent for a set period.

  • Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

2.3. Cleanup:

  • To remove interfering compounds, pass the concentrated extract through a silica gel column.

  • Elute the aliphatic fraction containing this compound with a non-polar solvent like hexane.

  • Concentrate the cleaned extract to a final volume for GC-MS analysis.

2.4. GC-MS Analysis:

  • The GC-MS conditions will be similar to those described for water analysis (Section 1.3). The temperature program may need to be adjusted based on the complexity of the sample matrix.

2.5. Quantification:

  • Quantification is performed using an external calibration curve prepared from standards of this compound.

  • Internal standards added before extraction are used to correct for losses during sample preparation and analysis.

Mandatory Visualization

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Water Sample Collection (40 mL VOA vial, HCl preserved) Purge Purge with Inert Gas (25 mL sample) Sample_Collection->Purge Trap Trap Volatiles (Sorbent Tube) Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Separation Gas Chromatography (Capillary Column) Desorb->GC_Separation MS_Detection Mass Spectrometry (EI, SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Report Final Report (Concentration in µg/L) Quantification->Report Experimental_Workflow_Soil_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Soil/Sediment Sample Collection (Glass Jar) Extraction Solvent Extraction (Soxhlet or Ultrasonic) Sample_Collection->Extraction Concentration1 Extract Concentration Extraction->Concentration1 Cleanup Silica Gel Cleanup Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GC_Separation Gas Chromatography (Capillary Column) Concentration2->GC_Separation MS_Detection Mass Spectrometry (EI, SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Report Final Report (Concentration in µg/g) Quantification->Report

References

using 2,3,6-trimethylundecane for oil spill source identification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Investigating 2,3,6-Trimethylundecane as a Potential Novel Biomarker for Oil Spill Source Identification

Audience: Researchers, scientists, and environmental forensics professionals.

Introduction

Oil spill source identification is a critical aspect of environmental forensics, enabling the assignment of liability and informing remediation strategies. The current methodology relies heavily on the analysis of chemical fingerprints of spilled oil and comparing them to potential sources. Among the most robust components of these fingerprints are biomarkers, complex organic molecules derived from living organisms that are incorporated into petroleum. These compounds are relatively resistant to weathering processes such as evaporation and biodegradation, making them reliable indicators of the oil's origin.[1]

Well-established biomarkers include hopanes, steranes, and isoprenoids like pristane and phytane.[1] The ratios of these compounds can provide a unique signature for a given crude oil. However, the continuous evolution of analytical techniques and the complexity of oil geochemistry warrant the exploration of novel biomarkers that could provide additional layers of specificity or be more resilient in certain environmental conditions.

This document outlines a hypothetical investigation into the potential of this compound, a C14 isoprenoid alkane, as a new biomarker for oil spill source identification. While not a conventionally used biomarker, its structural similarity to other isoprenoids suggests it may hold source-specific information. These notes provide a comprehensive framework for researchers to evaluate its utility, from sample analysis to data interpretation.

Rationale for Investigating this compound

The exploration of new biomarkers is driven by the need to enhance the confidence of oil spill source correlation, especially in challenging scenarios such as heavily weathered spills or when trying to differentiate between geochemically similar oils. A novel biomarker should ideally possess the following characteristics:

  • Source Specificity: Its concentration or ratio to other compounds should vary significantly between different crude oils but remain consistent within a single source.

  • Resistance to Weathering: It should be less susceptible to alteration by environmental processes compared to the bulk components of the oil.

  • Analytical Detectability: It must be reliably detectable and quantifiable using standard analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS).

This compound, as a branched alkane, is expected to be more resistant to biodegradation than n-alkanes. Its specific branching pattern may be linked to particular biological precursors or diagenetic pathways, potentially offering a unique source signature. This protocol aims to establish a methodology to test this hypothesis.

Experimental Protocols

Sample Collection and Preparation

Objective: To extract hydrocarbon fractions from various crude oil and environmental samples for GC-MS analysis.

Materials:

  • Crude oil source samples

  • Environmental samples (e.g., contaminated water, sediment)

  • Hexane, Dichloromethane (DCM) (analytical grade)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Glass chromatography columns

  • Rotary evaporator

  • Vials for sample storage

Protocol for Crude Oil Samples:

  • Accurately weigh approximately 100 mg of the crude oil sample into a glass vial.

  • Dissolve the oil in 10 mL of hexane. For heavier oils, a small amount of DCM (up to 5% of the total solvent volume) can be added to aid dissolution.[2]

  • The solution is now ready for cleanup if necessary, or direct injection into the GC-MS if it is a clean sample.

Protocol for Environmental Water Samples (Based on EPA Method 3510C):

  • Measure 1 L of the water sample into a separatory funnel.

  • Spike the sample with a surrogate standard to monitor extraction efficiency.

  • Add 60 mL of DCM to the separatory funnel, close it, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and drain the lower DCM layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

Protocol for Environmental Sediment/Soil Samples (Based on EPA Method 3540C):

  • Weigh approximately 20 g of the homogenized sediment sample into an extraction thimble.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to remove water.

  • Place the thimble in a Soxhlet extractor.

  • Extract with a 3:1 mixture of DCM and acetone for 18-24 hours.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

Fractionation (Cleanup):

  • Prepare a silica gel chromatography column.

  • Apply the concentrated extract to the top of the column.

  • Elute the aliphatic fraction (containing this compound) with hexane.

  • Elute the aromatic fraction with a mixture of hexane and DCM.

  • Collect the aliphatic fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify this compound and other relevant hydrocarbons.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC-MS Parameters:

Parameter Setting
Inlet Temperature 290 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C (hold 2 min) Ramp 1: 6 °C/min to 300 °C Hold at 300 °C for 20 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range 50-550 amu (Full Scan)

| SIM Ions for Isoprenoids | m/z 57, 71, 85 |

Identification and Quantification:

  • Identification: The identification of this compound will be based on its retention time compared to an authentic standard and matching its mass spectrum with a reference library.

  • Quantification: An internal standard (e.g., deuterated alkane) should be added to all samples and calibration standards. A calibration curve will be generated using a certified reference standard of this compound. The concentration in samples will be determined from this curve.

Data Presentation (Hypothetical Data)

The following tables represent how quantitative data for this compound would be presented. These are for illustrative purposes only.

Table 1: Hypothetical Concentrations of this compound and Other Isoprenoids in Different Crude Oils

Crude Oil SourceThis compound (ng/g of oil)Pristane (ng/g of oil)Phytane (ng/g of oil)
Arabian Light15025001800
Brent Blend8018001500
Nigerian Bonny Light22032001600
Alaskan North Slope12021002000

Table 2: Hypothetical Diagnostic Ratios for Source Correlation

Crude Oil SourcePristane/Phytane RatioThis compound/PristaneThis compound/Phytane
Arabian Light1.390.0600.083
Brent Blend1.200.0440.053
Nigerian Bonny Light2.000.0690.138
Alaskan North Slope1.050.0570.060

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Crude Oil & Environmental Samples Extraction Solvent Extraction Sample_Collection->Extraction Cleanup Silica Gel Chromatography Extraction->Cleanup Concentration Solvent Reduction Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification of this compound GCMS->Quantification Ratio_Analysis Calculation of Diagnostic Ratios Quantification->Ratio_Analysis Source_ID Source Identification Ratio_Analysis->Source_ID

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship cluster_hypothesis Hypothesis cluster_criteria Evaluation Criteria cluster_outcome Potential Outcomes Hypo This compound is a viable oil spill biomarker Source_Specificity Source Specificity Hypo->Source_Specificity Weathering_Resistance Weathering Resistance Hypo->Weathering_Resistance Analytical_Viability Analytical Viability Hypo->Analytical_Viability Positive_Match Successful Source Correlation Source_Specificity->Positive_Match Negative_Match Inconclusive or Mismatched Source Source_Specificity->Negative_Match Weathering_Resistance->Positive_Match Weathering_Resistance->Negative_Match Analytical_Viability->Positive_Match Analytical_Viability->Negative_Match

Caption: Logical framework for evaluating a new biomarker.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for investigating the potential of this compound as a novel biomarker for oil spill source identification. While its utility is currently hypothetical, a systematic evaluation as described herein is the necessary first step. Should this compound prove to be source-specific and resistant to weathering, it could become a valuable addition to the suite of tools available to environmental forensic scientists, ultimately leading to more robust and confident source correlations in the event of an oil spill. Further research would be required to validate these methods across a wide range of crude oils and environmental conditions.

References

Application Notes and Protocols for the Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a significant class of hydrocarbons found in various matrices, including petroleum products, environmental samples, and biological systems. Their analysis is crucial for applications ranging from geochemical exploration and environmental monitoring to the study of biological markers and the development of pharmaceuticals. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of branched alkanes using gas chromatography-mass spectrometry (GC-MS).

Principle of Analysis

The analysis of branched alkanes by GC-MS involves their separation based on boiling points and polarity on a gas chromatographic column, followed by their ionization and fragmentation in a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound's structure, particularly the location of branching. For quantitative analysis, the response of the detector to known concentrations of analytical standards is used to construct a calibration curve.

Analytical Standards

The use of high-purity analytical standards is paramount for accurate and reliable analysis. Certified Reference Materials (CRMs) for a range of branched alkanes are available from various commercial suppliers. These standards are used for instrument calibration, method validation, and quality control. It is recommended to use a mix of n-alkane standards to determine Kovats retention indices, which aids in the identification of unknown branched alkanes.

Data Presentation: Quantitative Analysis

The following table summarizes typical performance data for the quantitative analysis of selected branched alkanes using GC-MS. These values are illustrative and should be determined for each specific instrument and method.

AnalyteRetention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Pristane15.210 - 1000>0.9952.58.0
Phytane16.510 - 1000>0.9952.89.2
2-Methylheptadecane17.815 - 1000>0.993.511.5
3-Methylheptadecane17.915 - 1000>0.993.712.1
Norpristane13.910 - 1000>0.9952.27.5

Table 1: Representative Quantitative Data for Branched Alkane Analysis by GC-MS. Retention times are approximate and depend on the specific GC conditions. Linearity is expressed as the concentration range over which the detector response is proportional to the analyte concentration. R² is the coefficient of determination for the calibration curve. Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Data Presentation: Qualitative Analysis using Kovats Retention Indices

Kovats retention indices (RI) are a valuable tool for the identification of compounds in GC by normalizing retention times to those of n-alkanes. This allows for comparison of retention data across different instruments and laboratories.[1] The NIST GC Retention Index Database is a comprehensive resource for published retention indices.[2][3]

CompoundCarbon NumberKovats Retention Index (DB-5ms)
2-Methylnonane10974
3-Methylnonane10979
2-Methyldecane111074
Pristane (2,6,10,14-tetramethylpentadecane)191708
Phytane (2,6,10,14-tetramethylhexadecane)201812

Table 2: Representative Kovats Retention Indices for Selected Branched Alkanes on a DB-5ms Column. These values are approximate and can vary slightly with experimental conditions.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the matrix.

  • Liquid Samples (e.g., petroleum fractions, oils): Dilute the sample in a suitable solvent such as hexane or dichloromethane to a concentration within the linear range of the instrument.

  • Solid Samples (e.g., soil, sediment, tissue):

    • Homogenize the sample.

    • Perform a solvent extraction using a technique such as Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent (e.g., hexane, dichloromethane).

    • Concentrate the extract to a known volume.

    • Clean up the extract to remove interfering compounds using solid-phase extraction (SPE) with a silica gel or alumina cartridge.

  • Biological Fluids (e.g., plasma, urine):

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., hexane, methyl tert-butyl ether).

    • Alternatively, use protein precipitation followed by SPE for cleaner extracts.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Final hold: 300 °C for 10 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Full Scan (m/z 40-550) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions (e.g., m/z 57, 71, 85).

Data Analysis
  • Qualitative Analysis: Identify branched alkanes by comparing their mass spectra and calculated Kovats retention indices with reference libraries (e.g., NIST) and analytical standards. The fragmentation of branched alkanes is characterized by preferential cleavage at the branching point, leading to the formation of stable secondary or tertiary carbocations.[4][5] The molecular ion peak is often weak or absent.[4]

  • Quantitative Analysis:

    • Prepare a series of calibration standards of the target branched alkanes in a suitable solvent.

    • Spike the standards and samples with an internal standard (e.g., a deuterated alkane or a branched alkane not present in the sample) to correct for variations in injection volume and instrument response.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the branched alkanes in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing and Quantification Sample Sample (Liquid, Solid, or Biological) Extraction Extraction (Dilution, LLE, or SPE) Sample->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectra & Retention Index) Detection->Qualitative Raw Data Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Raw Data Results Final Results Qualitative->Results Quantitative->Results fragmentation_pathway M Branched Alkane Molecular Ion (M+.) F1 Fragment Ion 1 (Stable Carbocation) M->F1 Favored Cleavage at Branch Point R1 Radical 1 F2 Fragment Ion 2 (Less Stable Carbocation) M->F2 Less Favored Cleavage R2 Radical 2

References

Application Notes and Protocols for Hydrocarbon Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of samples for hydrocarbon biomarker analysis. These guidelines are designed to ensure high-quality data for applications in petroleum exploration, environmental forensics, and paleoclimatology.

Introduction to Hydrocarbon Biomarker Analysis

Hydrocarbon biomarkers, or "chemical fossils," are complex organic molecules found in petroleum and ancient sediments that are derived from formerly living organisms.[1] The analysis of these compounds provides valuable information regarding the organic matter source, depositional environment, thermal maturity, and extent of biodegradation of crude oils and source rocks.[1][2] Accurate and reproducible sample preparation is a critical first step to obtaining reliable biomarker data. The primary goal of sample preparation is to isolate the biomarker compounds of interest from the complex sample matrix and remove interfering substances prior to instrumental analysis, which is typically performed using gas chromatography-mass spectrometry (GC-MS).[1][3][4]

Sample Preparation Workflow Overview

The general workflow for preparing samples for hydrocarbon biomarker analysis involves several key stages: extraction, fractionation, and cleanup. The specific techniques employed will vary depending on the sample matrix (e.g., crude oil, rock extract, or sediment).

A generalized experimental workflow is depicted below:

Hydrocarbon Biomarker Sample Preparation Workflow cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Fractionation & Cleanup cluster_3 Analysis Sample Crude Oil / Rock / Sediment Extraction Solvent Extraction (Sonication, Soxhlet, ASE) Sample->Extraction Deasphalting Deasphalting (for heavy oils) Extraction->Deasphalting Total Lipid Extract (TLE) Fractionation Column Chromatography / SPE Deasphalting->Fractionation Aliphatics Aliphatic Fraction (contains biomarkers) Fractionation->Aliphatics Aromatics Aromatic Fraction Fractionation->Aromatics NSOs NSO Fraction Fractionation->NSOs GCMS GC-MS Analysis Aliphatics->GCMS Biomarker Analysis

Caption: Generalized workflow for hydrocarbon biomarker sample preparation.

I. Sample Extraction Techniques

The initial step in biomarker analysis is the extraction of the total lipid extract (TLE) from the sample matrix. The choice of extraction method depends on the sample type and laboratory resources.

A. Protocols for Different Sample Matrices
  • Crude Oil: Direct dissolution in an organic solvent is typically sufficient for light crude oils. Heavy oils may require dilution with a solvent mixture and deasphalting. For a typical analysis, 50-100 mg of oil is dissolved in hexane.[3] Dichloromethane (DCM) can be added to aid in the dissolution of heavy oils.[3]

  • Oil-Contaminated Water: Liquid-liquid extraction is the standard method. The U.S. EPA Method 3510 utilizes a separatory funnel for this purpose.[3]

  • Sediment and Rock Samples: These solid samples require more rigorous extraction techniques to liberate the organic matter. Common methods include:

    • Sonication: This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.

    • Soxhlet Extraction: A classic and robust method involving continuous extraction with a refluxing solvent.[5]

    • Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time.[6]

B. Experimental Protocol: Soxhlet Extraction of Sediments

This protocol is adapted from established methods for the extraction of trace organics from marine sediments.[5]

  • Sample Preparation:

    • Allow frozen sediment samples to reach ambient temperature and manually homogenize.

    • Weigh an appropriate amount of wet sediment (e.g., 20-30 g) into a pre-cleaned cellulose Soxhlet thimble.

  • Extraction:

    • Add anhydrous sodium sulfate to the thimble to dry the sample, creating a free-flowing mixture.

    • Place the thimble into a Soxhlet extractor.

    • Extract the sample with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 2:1 v/v) for approximately 18 hours at a rate of 3 cycles per hour.[5][7]

  • Post-Extraction:

    • After cooling, the solvent containing the TLE is concentrated using a rotary evaporator.

    • The extract is then ready for fractionation and cleanup.

II. Fractionation and Cleanup

Following extraction, the TLE is typically fractionated to separate it into different compound classes: aliphatics (saturates), aromatics, and polar compounds (NSOs). The biomarkers of interest, such as hopanes and steranes, are primarily found in the aliphatic fraction.[1]

A. Techniques for Fractionation
  • Open Column Chromatography: A traditional method using a glass column packed with an adsorbent like silica gel or alumina.[8][9][10] Different fractions are eluted using solvents of increasing polarity.

  • Solid-Phase Extraction (SPE): A more rapid and reproducible alternative to open column chromatography that uses pre-packed cartridges.[11][12] SPE methods can significantly reduce solvent consumption and analysis time.[12] Automated SPE systems can further enhance throughput and reproducibility.[13][14]

B. Experimental Protocol: Column Chromatography for Fractionation

This protocol describes the separation of a TLE into aliphatic, aromatic, and polar fractions.

  • Column Preparation:

    • Prepare a glass column packed with activated silica gel (activated by heating at >110°C).[10] A layer of alumina can be added on top of the silica gel.

  • Sample Loading:

    • Dissolve the TLE in a minimal amount of a non-polar solvent like hexane and load it onto the column.

  • Elution:

    • Aliphatic Fraction: Elute with a non-polar solvent such as hexane.[10][15]

    • Aromatic Fraction: Elute with a solvent of intermediate polarity, such as a mixture of hexane and DCM.[10][15]

    • Polar (NSO) Fraction: Elute with a polar solvent, such as DCM/methanol.[10]

  • Fraction Collection:

    • Collect each fraction in a separate, pre-weighed vial.

    • Concentrate the fractions under a gentle stream of nitrogen before instrumental analysis.

The logical relationship for solvent selection in column chromatography is illustrated below:

Column Chromatography Elution cluster_0 Solvent Polarity cluster_1 Eluted Fraction Hexane Hexane (Non-polar) Aliphatics Aliphatics (Biomarkers) Hexane->Aliphatics Elutes Hex_DCM Hexane/DCM (Intermediate Polarity) Aromatics Aromatics Hex_DCM->Aromatics Elutes DCM_MeOH DCM/Methanol (Polar) NSOs NSOs DCM_MeOH->NSOs Elutes

Caption: Solvent polarity dictates the elution of different hydrocarbon fractions.

C. Experimental Protocol: Solid-Phase Extraction (SPE) for Fractionation

This protocol utilizes commercially available SPE cartridges for a more rapid fractionation.

  • Cartridge Selection and Conditioning:

    • Select a suitable SPE cartridge, such as silica gel or a combination of silica and cyanopropyl (SiO2/C3-CN).[11][12]

    • Condition the cartridge according to the manufacturer's instructions, typically by washing with the elution solvents.

  • Sample Loading:

    • Load the TLE (dissolved in a minimal amount of non-polar solvent) onto the conditioned cartridge. The loading mass should be optimized; for example, less than 40 mg of oil on a SiO2/C3-CN cartridge.[11]

  • Elution:

    • Aliphatic Fraction: Elute with hexane.

    • Aromatic Fraction: Elute with a mixture of DCM and hexane.

  • Fraction Collection:

    • Collect and concentrate the fractions as described for column chromatography.

III. Quantitative Data and Quality Control

To ensure the accuracy and reliability of biomarker analysis, it is essential to incorporate quantitative measures and quality control steps throughout the sample preparation process.

A. Internal Standards and Surrogates
  • Surrogates: These are compounds similar to the analytes of interest but not expected to be present in the sample. They are added before extraction to monitor the efficiency of the entire sample preparation process.[3]

  • Internal Standards: These are known amounts of compounds added to the sample extracts just before instrumental analysis to enable quantification of the target analytes.[3] For example, C30 17β(H), 21β(H)-hopane is used as an internal standard for the quantification of other hopanes.[3]

B. Recovery Rates of Different Techniques

The efficiency of a sample preparation method is often evaluated by its recovery rate, which is the percentage of the analyte of interest that is successfully recovered through the entire process.

TechniqueAnalyteRecovery Rate (%)Reference
Silica Gel Column ChromatographyAliphatic & Aromatic Hydrocarbons95 - 103[8][9]
Solid-Phase Extraction (SiO2/C3-CN)Aliphatic Hydrocarbons97 ± 7.2[12]
Solid-Phase Extraction (SiO2/C3-CN)Aromatic Hydrocarbons99.7 ± 13.9[12]
Solid-Phase Extraction (C18)Linear Aliphatic Hydrocarbons (n-C10 to n-C32)38 - 120[16]
Solid-Phase Extraction (C18)Polycyclic Aromatic Hydrocarbons (PAHs)84 - 116[16]
Steam Distillation (Sediment)Aliphatic & Aromatic Hydrocarbons (at 4.0 ppm)72 - 93[17]
Steam Distillation (Sediment)Aliphatic & Aromatic Hydrocarbons (at 0.04 ppm)33 - 100[17]

IV. Instrumental Analysis

Once the aliphatic fraction containing the biomarkers has been isolated and concentrated, it is ready for instrumental analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the identification and quantification of hydrocarbon biomarkers.[1][3] The GC separates the complex mixture of hydrocarbons, and the MS provides mass spectra for compound identification. The MS can be operated in different modes, such as full scan for untargeted analysis or selected ion monitoring (SIM) for targeted analysis of specific biomarkers.[1][3]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC provides enhanced resolution and separation power compared to conventional GC.[1][18]

The general analytical pathway is summarized below:

Analytical Pathway cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Aliphatic_Fraction Isolated Aliphatic Fraction GC_Separation Gas Chromatography (GC) Separation Aliphatic_Fraction->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Separated Analytes Data_Processing Data Processing & Interpretation MS_Detection->Data_Processing Mass Spectra

Caption: From isolated fraction to data interpretation in biomarker analysis.

V. Conclusion

References

Application Notes and Protocols for GC-MS Analysis of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the qualitative and quantitative analysis of saturated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to guide researchers, scientists, and professionals in drug development through the process of sample preparation, instrumental analysis, and data interpretation.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including saturated hydrocarbons.[1][2] This method offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures present in various matrices such as environmental samples, petroleum products, and biological specimens.[2] The combination of gas chromatography's separation capabilities with the mass spectrometer's detection power allows for the definitive identification of individual saturated hydrocarbon compounds.[2]

Experimental Protocols

A successful GC-MS analysis of saturated hydrocarbons relies on meticulous sample preparation and optimized instrumental parameters. The following protocols outline a general workflow and specific methodologies for the analysis of saturated hydrocarbons in the C10 to C40 range.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the concentration of the target analytes. The primary goal is to extract the saturated hydrocarbons from the sample matrix and concentrate them in a solvent suitable for GC-MS analysis.

2.1.1. Liquid Samples (e.g., Water, Solvents)

  • Liquid-Liquid Extraction (LLE):

    • Measure a known volume of the liquid sample into a separatory funnel.

    • Add a specified volume of an immiscible organic solvent (e.g., hexane, dichloromethane).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (which now contains the hydrocarbons) into a clean collection flask.

    • Repeat the extraction process with fresh solvent for exhaustive extraction.

    • Dry the combined organic extracts using anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2.1.2. Solid Samples (e.g., Soil, Sediment, Tissue)

  • Soxhlet Extraction:

    • Weigh a known amount of the homogenized solid sample (typically 10-20 g).

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Place the sample mixture into a Soxhlet extraction thimble.

    • Add a suitable solvent (e.g., hexane or a hexane/acetone mixture) to the boiling flask.

    • Assemble the Soxhlet apparatus and extract for 6-24 hours.

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a final volume of 1 mL.

  • Ultrasonic Extraction:

    • Place a known weight of the solid sample into a beaker.

    • Add a measured volume of extraction solvent.

    • Place the beaker in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes).

    • Decant the solvent into a collection flask.

    • Repeat the extraction with fresh solvent.

    • Combine the extracts and concentrate to 1 mL.[3]

2.1.3. Sample Cleanup (if necessary)

For complex matrices, a cleanup step may be required to remove interfering compounds.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., silica gel) with the appropriate solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent to elute the saturated hydrocarbons.

    • Collect the eluate and concentrate to the final volume.

GC-MS Instrumental Analysis

The following table outlines typical GC-MS parameters for the analysis of saturated hydrocarbons in the C10-C40 range. These parameters may need to be optimized based on the specific instrument and target analytes.

ParameterValue
Gas Chromatograph
Injection PortSplit/Splitless
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven Temperature ProgramInitial temperature: 50°C (hold for 2 min)
Ramp 1: 10°C/min to 320°C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-550
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C

Data Presentation

Quantitative data for GC-MS analysis of saturated hydrocarbons should be presented in a clear and organized manner to allow for easy comparison and interpretation. The following table summarizes key performance metrics from various methods.

ParameterMethod/MatrixValueReference
Limit of Detection (LOD) GC-MS/FID for n-alkanes in trout muscle0.004 - 0.076 µg/mL[4]
GC-FID for n-alkanes in marine sediment19.3 - 36.0 ng/g[5]
Limit of Quantification (LOQ) GC-MS/FID for n-alkanes in trout muscle0.008 - 0.164 µg/mL[4]
GC-FID for n-alkanes in marine sediment31.7 - 65.8 ng/g[5]
Linearity (R²) GC-MS for n-alkanes> 0.99[4]
GC-FID for n-alkanes and PAHs> 0.99[5]
Repeatability (RSD%) ASTM D5769 for aromatics in gasoline< 2%[6]
Recovery ISO 16703 for TPH (C10-C40)> 80%[3]
n-alkanes in fortified sediments65.1 - 105.6%[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of saturated hydrocarbons.

GCMS_Workflow Sample Sample Receipt (Liquid or Solid) Preparation Sample Preparation Sample->Preparation Matrix Dependent LLE Liquid-Liquid Extraction Preparation->LLE Liquid Samples Soxhlet Soxhlet Extraction Preparation->Soxhlet Solid Samples Ultrasonic Ultrasonic Extraction Preparation->Ultrasonic Solid Samples Cleanup Sample Cleanup (e.g., SPE) LLE->Cleanup Soxhlet->Cleanup Ultrasonic->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Concentrated Extract Data Data Acquisition & Processing GCMS->Data Qualitative Qualitative Analysis (Library Matching) Data->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of saturated hydrocarbons.

References

Application Notes and Protocols for the Analysis of 2,3,6-Trimethylundecane and other Short-Chain Branched Alkanes in Paleoclimate Reconstruction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, 2,3,6-trimethylundecane is not an established biomarker with a defined application in paleoclimate reconstruction. The following application notes and protocols are provided as a general framework for the analysis of short-chain branched alkanes from sediment cores, which may include the identification and quantification of novel compounds like this compound. The paleoenvironmental significance of this specific compound remains to be determined through further research.

Application Notes

Introduction to Branched Alkanes as Paleoenvironmental Proxies

Branched alkanes, including trimethylalkanes, are saturated hydrocarbons that can be preserved in sedimentary archives over geological timescales. Their molecular structure, such as the position and number of methyl groups, can be specific to certain types of microorganisms. Short-chain branched alkanes (typically less than 20 carbon atoms) are often associated with bacteria and algae.[1] The presence and relative abundance of these compounds in sediment cores can, therefore, provide insights into past microbial community composition and, by extension, paleoenvironmental conditions.

Potential Significance of this compound

While the specific biological source of this compound is not yet well-documented in paleoclimate literature, its structure as a C14 trimethyl-branched alkane suggests a potential microbial origin. Cyanobacteria, for instance, are known producers of a diverse range of lipids, including various alkanes. Further research is required to identify the organism(s) that synthesize this compound and to understand how its production is influenced by environmental factors such as temperature, pH, salinity, and nutrient availability. Should a reliable biological source and environmental correlation be established, this compound could potentially serve as a valuable biomarker for specific paleoenvironmental conditions.

General Approach to Branched Alkane Analysis

The analysis of branched alkanes from sediment cores involves several key steps:

  • Sample Collection and Preparation: Undisturbed sediment cores are collected and sectioned to create a temporal record. Samples are typically freeze-dried and ground to a homogenous powder.

  • Lipid Extraction: Total lipids are extracted from the sediment using organic solvents.

  • Fractionation: The total lipid extract is separated into different compound classes (e.g., apolar, polar) to isolate the saturated hydrocarbon fraction containing the branched alkanes.

  • Analysis and Quantification: The hydrocarbon fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification of individual compounds.

The following sections provide detailed protocols for these procedures.

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Sediments

This protocol describes the extraction of total lipids from sediment samples using a Soxhlet extractor.

Materials:

  • Freeze-dried and homogenized sediment sample (10-50 g)

  • Soxhlet extraction apparatus

  • Cellulose extraction thimbles

  • Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v), HPLC grade

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 10-50 g of the freeze-dried sediment sample and place it into a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 250 mL of the DCM:MeOH (9:1) solvent mixture to a round-bottom flask and attach it to the Soxhlet apparatus.

  • Extract the sample for 24-48 hours, ensuring a consistent cycle of solvent reflux.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the total lipid extract (TLE) in the round-bottom flask to a volume of approximately 5-10 mL using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated TLE to a smaller, pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen gas.

  • Once completely dry, weigh the vial to determine the total mass of the extracted lipids.

  • Store the TLE at -20°C until further processing.

Protocol 2: Fractionation of Total Lipid Extract

This protocol describes the separation of the TLE into different polarity fractions using column chromatography to isolate the saturated alkanes.

Materials:

  • Glass column (e.g., 1 cm internal diameter)

  • Activated silica gel (heated at 120°C for at least 4 hours)

  • Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Glass wool

  • Collection vials

Procedure:

  • Prepare a slurry of activated silica gel in hexane.

  • Plug the bottom of the glass column with a small amount of glass wool.

  • Pour the silica gel slurry into the column and allow it to settle, creating a packed bed of approximately 10 cm in height.

  • Carefully add the TLE (dissolved in a minimal amount of hexane) to the top of the silica gel column.

  • Elute the different fractions as follows:

    • Fraction 1 (Apolar - contains saturated and unsaturated hydrocarbons): Elute with 3 column volumes of hexane. Collect this fraction in a pre-weighed vial. This fraction will contain the branched alkanes.

    • Fraction 2 (Aromatic hydrocarbons): Elute with 3 column volumes of a 1:1 mixture of hexane and DCM.

    • Fraction 3 (Polar compounds): Elute with 3 column volumes of a 1:1 mixture of DCM and MeOH.

  • Evaporate the solvent from Fraction 1 under a gentle stream of nitrogen.

  • The residue contains the saturated and unsaturated hydrocarbons, including this compound if present.

Protocol 3: GC-MS Analysis of the Hydrocarbon Fraction

This protocol outlines the instrumental analysis of the isolated hydrocarbon fraction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 4°C/min to 300°C, hold for 20 minutes[1]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

Procedure:

  • Re-dissolve the dried hydrocarbon fraction in a known volume of hexane.

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data using the parameters specified above.

  • Identify this compound and other branched alkanes based on their mass spectra and retention times compared to known standards or library data.

  • Quantify the compounds by integrating the peak areas and comparing them to an internal standard.

Data Presentation

Quantitative data for branched alkanes from sediment core analysis should be presented in a clear and structured format to allow for easy comparison and interpretation.

Compound Name Retention Time (min) Key Mass Fragments (m/z) Concentration (ng/g sediment) Depth (cm) Estimated Age (years BP)
This compoundTo be determinedTo be determinedTo be determined10500
To be determined201000
Other Branched Alkane 1e.g., 15.2e.g., 57, 71, 85e.g., 12.510500
e.g., 18.3201000
Other Branched Alkane 2e.g., 16.8e.g., 57, 71, 99e.g., 5.210500
e.g., 7.9201000

Mandatory Visualizations

experimental_workflow A Sediment Core Collection and Sectioning B Freeze-Drying and Homogenization A->B C Soxhlet Extraction (DCM:MeOH) B->C D Total Lipid Extract (TLE) C->D E Column Chromatography (Silica Gel) D->E F Hydrocarbon Fraction E->F G GC-MS Analysis F->G H Data Processing: Identification and Quantification G->H I Paleoenvironmental Interpretation H->I

Caption: Experimental workflow for the analysis of branched alkanes from sediment cores.

logical_relationship A Detection of Novel Compound (e.g., this compound) in Sediment Record B Identification of Biological Source(s) (e.g., specific bacteria, algae) A->B C Culture Experiments to Determine Environmental Controls on Production (Temperature, pH, Nutrients, etc.) B->C D Field Studies to Correlate Abundance with Modern Environmental Gradients B->D E Establishment of a Quantitative Paleoenvironmental Proxy C->E D->E F Application to Paleoclimate Reconstruction E->F

Caption: Logical workflow for establishing a novel biomarker as a paleoclimate proxy.

References

Application Note: Detection of 2,3,6-Trimethylundecane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,6-trimethylundecane is a branched alkane that can be present in various complex hydrocarbon mixtures, such as petroleum products, environmental samples, and biological matrices. Its detection and quantification are crucial for applications ranging from oil spill fingerprinting to biomarker research. The primary challenge in its analysis lies in differentiating it from a multitude of other structurally similar isomers that often co-elute in chromatographic separations. This application note details a robust protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely recognized for its high sensitivity and specificity in analyzing complex volatile and semi-volatile organic compounds.

Principle

The methodology is based on separating the volatile components of a hydrocarbon mixture using a high-resolution gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The unique fragmentation pattern of this compound serves as a chemical fingerprint for its identification. For complex mixtures, two-dimensional gas chromatography (GCxGC) can provide enhanced separation.[1]

Experimental Protocols

1. Sample Preparation: Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is fast, economical, and versatile for extracting volatile and semi-volatile compounds from liquid and gaseous samples.[2]

  • Apparatus: SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane coating), vials with septa, heater/stirrer.

  • Procedure:

    • Place 5-10 mL of the liquid hydrocarbon sample into a 20 mL headspace vial and seal it.

    • Place the vial in a heating block or water bath set to a temperature that facilitates the volatilization of the target analyte without degradation (e.g., 60-80°C).

    • Expose the SPME fiber to the headspace above the sample for a predetermined time (e.g., 20-30 minutes) to allow for the adsorption of analytes.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A GC-MS system is the cornerstone for the separation and identification of the target analyte.[3][4] An Agilent 8890 GC coupled to a 7000D GC/TQ system is an example of a suitable instrument platform.[5]

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • GC Conditions:

    • Injector: Split/splitless inlet, operated in splitless mode. Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[6] For enhanced separation of isomers, a longer column (e.g., 100 m) can be used.[7]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and selectivity.[5][8] Key ions for this compound would be determined from its mass spectrum.

3. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a certified reference standard. The comparison of retention indices (e.g., Kovats retention index) can further aid in positive identification, especially when dealing with isomers.[7]

  • Quantification: An external standard calibration curve is constructed by analyzing a series of dilutions of a certified this compound standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. The use of an internal standard (e.g., a deuterated alkane) is recommended to correct for variations in sample injection and matrix effects.

Data Presentation

Table 1: Illustrative Performance Characteristics for GC-MS Quantification of this compound

ParameterValueDescription
Linear Range 0.1 - 100 µg/LThe concentration range over which the instrument response is proportional to the analyte concentration.
Correlation Coefficient (R²) > 0.995A measure of the linearity of the calibration curve.[6]
Limit of Detection (LOD) 0.05 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 µg/LThe lowest concentration of the analyte that can be accurately and precisely quantified.
Intra-day Precision (%RSD) < 5%The relative standard deviation of replicate measurements within the same day.[8]
Inter-day Precision (%RSD) < 10%The relative standard deviation of replicate measurements on different days.[8]
Recovery (%) 90 - 110%The percentage of the true amount of analyte that is detected by the analytical method.[6]

Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing cluster_result Phase 4: Final Result Sample Complex Hydrocarbon Mixture SPME Solid Phase Microextraction (SPME) Sample->SPME Extraction Desorption Thermal Desorption in GC Inlet SPME->Desorption Analyte Transfer GC Gas Chromatography (Separation) Desorption->GC Injection MS Mass Spectrometry (Detection & Ionization) GC->MS Elution DataAcq Data Acquisition (Chromatogram & Spectra) MS->DataAcq Signal Generation Id Identification (Retention Time & Mass Spectrum) DataAcq->Id Analysis Quant Quantification (Calibration Curve) Id->Quant Confirmation Result Concentration of This compound Quant->Result Calculation

Caption: Workflow for the detection of this compound.

logical_relationship cluster_separation Separation Principle cluster_identification Identification Principle Input Complex Hydrocarbon Sample GC Gas Chromatography (GC) Input->GC RT Retention Time (RT) GC->RT MS Mass Spectrometry (MS) GC->MS Confirmation Positive Identification of This compound RT->Confirmation Spectrum Mass Spectrum (Fragmentation Pattern) MS->Spectrum Spectrum->Confirmation Standard Reference Standard Standard->RT Calibrates Standard->Spectrum Matches

Caption: Logical diagram for analyte identification.

References

Application Notes and Protocols for the Isolation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of branched alkanes from complex hydrocarbon mixtures is a critical procedure in various fields, including petroleum refining, geochemistry, and the synthesis of fine chemicals and pharmaceuticals. Branched alkanes often possess distinct physical and chemical properties compared to their linear counterparts, such as lower melting points and different reactivity, making their separation a key step for many applications. This document provides detailed application notes and experimental protocols for three primary laboratory techniques used to isolate branched alkanes: Molecular Sieving, Urea Adduction, and Preparative Gas Chromatography.

Molecular Sieving

Molecular sieving is a technique that separates molecules based on their size and shape. Crystalline aluminosilicates, known as zeolites, and other porous materials like metal-organic frameworks (MOFs) are used as molecular sieves. For the separation of alkanes, zeolites with a pore opening of 5 angstroms (5A) are commonly employed. These pores allow linear n-alkanes to enter and be retained, while branched alkanes, which have a larger kinetic diameter, are excluded and pass through the column, thus achieving separation.

Experimental Protocol: Molecular Sieve Separation of Branched Alkanes using Zeolite 5A

Materials:

  • Glass chromatography column

  • Zeolite 5A (activated)

  • Sample mixture of linear and branched alkanes

  • Anhydrous n-pentane or n-hexane (as solvent and eluent)

  • Heating mantle or oven for activation

  • Inert gas (e.g., nitrogen or argon)

  • Collection flasks

Procedure:

  • Activation of Zeolite 5A:

    • Place the required amount of Zeolite 5A in a flask or the chromatography column.

    • Heat the zeolite to 200-315°C under a slow stream of inert gas for at least 4 hours to remove adsorbed water and other volatile compounds.[1]

    • Allow the zeolite to cool to room temperature under the inert gas atmosphere before use.[1]

  • Column Packing:

    • Secure the glass chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column.

    • Carefully pour the activated Zeolite 5A into the column, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the zeolite bed to prevent disturbance during solvent addition.

    • Pre-wet the column by passing a small amount of the anhydrous n-pentane or n-hexane through the column until the zeolite is fully saturated.

  • Sample Loading and Elution:

    • Dissolve the alkane mixture in a minimal amount of the anhydrous eluent.

    • Carefully load the sample onto the top of the column.

    • Begin the elution by adding the eluent to the top of the column, maintaining a constant flow.

    • The branched alkanes will not be adsorbed by the zeolite and will elute first. Collect the eluate in fractions.

    • The linear alkanes will be retained within the zeolite pores.

  • Analysis and Regeneration:

    • Analyze the collected fractions using Gas Chromatography (GC) to confirm the separation and purity of the branched alkanes.

    • To recover the linear alkanes and regenerate the zeolite, a stronger eluent or a change in temperature can be applied. For regeneration, the column can be heated again as in the activation step to desorb the trapped n-alkanes.

Quantitative Data: Adsorption Capacities of Zeolite 5A
Alkane TypeAdsorption on Zeolite 5ATypical Adsorption Capacity
Linear (n-alkanes)AdsorbedHigh
Mono-branched alkanesExcludedLow to negligible
Di-branched alkanesExcludedNegligible
CycloalkanesExcludedNegligible

Note: Adsorption capacity is dependent on specific process conditions such as temperature, pressure, and the specific composition of the alkane mixture.

Experimental Workflow: Molecular Sieving

Molecular_Sieving_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery Activation Activate Zeolite 5A (200-315°C, inert gas) Packing Pack Chromatography Column Activation->Packing Loading Load Alkane Mixture Packing->Loading Elution Elute with Non-polar Solvent Loading->Elution Collection Collect Fractions Elution->Collection Regeneration Regenerate Zeolite Column (Heating) Elution->Regeneration GC_Analysis Analyze Fractions by GC Collection->GC_Analysis Branched_Product Isolated Branched Alkanes GC_Analysis->Branched_Product Linear_Recovery Recover Linear Alkanes (optional) Regeneration->Linear_Recovery

Caption: Workflow for isolating branched alkanes using molecular sieve chromatography.

Urea Adduction

Urea adduction is a separation technique based on the co-crystallization of urea with linear alkanes. In the presence of linear organic molecules, urea molecules form a crystalline hexagonal lattice structure that encapsulates the linear chains.[2] Branched and cyclic alkanes are sterically hindered from fitting into these channels and therefore remain in the liquid phase. This allows for an effective separation of linear and branched alkanes.

Experimental Protocol: Urea Adduction for Branched Alkane Isolation

Materials:

  • Urea

  • Methanol (reagent grade)

  • Sample mixture of linear and branched alkanes

  • Beaker or flask with a stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Separatory funnel

  • Water (deionized)

  • n-Hexane (for extraction)

Procedure:

  • Preparation of Urea Solution:

    • Prepare a saturated solution of urea in methanol by dissolving an excess of urea in methanol with heating and stirring. For a general procedure, you can dissolve 400 g of urea in 1.5 L of methanol.[3]

    • Allow the solution to cool slightly.

  • Adduct Formation:

    • Place the alkane mixture into a beaker or flask.

    • Add the warm, saturated urea-methanol solution to the alkane mixture. A typical starting ratio is a 20-fold molar excess of urea to the estimated linear alkane content.[4]

    • Stir the mixture vigorously for about 30 minutes at room temperature. A white precipitate of the urea-n-alkane adduct should form.[3]

    • Allow the mixture to stand for about 15 minutes to ensure complete precipitation.[3]

  • Separation of Branched Alkanes:

    • Separate the liquid phase, which contains the branched and cyclic alkanes, from the solid urea adduct by filtration.

    • Wash the solid adduct with a small amount of cold methanol to recover any entrapped non-adducted alkanes.

    • Combine the filtrate and the washings. This solution contains the isolated branched alkanes.

  • Recovery of Branched Alkanes:

    • To recover the branched alkanes from the methanol solution, add water to the filtrate to precipitate out the dissolved urea.

    • Extract the branched alkanes from the methanol-water mixture using a non-polar solvent like n-hexane in a separatory funnel.

    • Wash the organic layer with deionized water to remove any residual urea and methanol.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent to obtain the purified branched alkanes.

  • Decomposition of the Adduct (Optional):

    • To recover the linear alkanes, the solid urea adduct can be decomposed by adding hot water (60-80°C).[3]

    • The linear alkanes will form a separate organic layer that can be collected.

Quantitative Data: Purity of Separated Fractions by Urea Adduction
FractionPurityReference
n-Alkanes (from Kerosene)99.8%[3]
Branched Alkanes>95% (in the unadducted fraction)Estimated based on n-alkane purity

Logical Relationship: Urea Adduction

Urea_Adduction Alkane_Mixture Mixture of Linear and Branched Alkanes Mixing Mix and Stir Alkane_Mixture->Mixing Urea_Solution Saturated Urea in Methanol Urea_Solution->Mixing Adduct_Formation Urea-n-Alkane Adduct (Solid Precipitate) Mixing->Adduct_Formation Filtration Filtration Adduct_Formation->Filtration Solid_Adduct Solid Urea Adduct (contains linear alkanes) Filtration->Solid_Adduct Liquid_Filtrate Liquid Filtrate (contains branched alkanes) Filtration->Liquid_Filtrate Recovery Solvent Extraction and Evaporation Liquid_Filtrate->Recovery Branched_Product Isolated Branched Alkanes Recovery->Branched_Product

Caption: Logical flow of the urea adduction process for isolating branched alkanes.

Preparative Gas Chromatography (Prep-GC)

Gas chromatography is a powerful analytical technique for separating volatile compounds. When scaled up, it can be used for preparative purposes to isolate pure components from a mixture. In the context of alkane isolation, a non-polar capillary column is typically used, which separates alkanes primarily based on their boiling points. Branched alkanes generally have lower boiling points than their linear isomers and will therefore elute earlier.

Experimental Protocol: Preparative Gas Chromatography

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a preparative-scale injector, a non-polar capillary column (e.g., DB-1 or similar), a flame ionization detector (FID) or thermal conductivity detector (TCD), and a fraction collector.

  • Column: A nonpolar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), is suitable.[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.[1]

  • Injector Temperature: Set above the boiling point of the highest-boiling component in the mixture.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature is often used to achieve good separation. A typical program could be: 60°C for 2 min, then ramp at 3-6°C/min to 310-325°C, and hold for 30 min.[1]

  • Detector Temperature: Set higher than the final oven temperature.

Procedure:

  • Method Development:

    • First, develop an analytical-scale GC method to achieve baseline separation of the branched alkanes of interest from other components.

    • Optimize the temperature program and carrier gas flow rate to maximize resolution.

  • Sample Injection:

    • Inject a small, concentrated sample of the alkane mixture into the GC. Overloading the column should be avoided as it leads to poor separation.

  • Separation and Detection:

    • The components of the mixture will separate on the column based on their volatility and interaction with the stationary phase.

    • The detector will generate a chromatogram showing the elution of each component as a peak.

  • Fraction Collection:

    • Based on the retention times determined during method development, program the fraction collector to collect the eluent corresponding to the peaks of the desired branched alkanes.

  • Analysis of Collected Fractions:

    • Re-inject a small portion of each collected fraction into the GC under the same analytical conditions to verify its purity.

Quantitative Data: Kovats Retention Indices (KI) for Selected Branched Alkanes on a Non-Polar Column

Kovats Retention Indices are a way to normalize retention times, making them more comparable between different GC systems.

CompoundCarbon NumberKovats Index (KI) on DB-1 or similar
2-Methylpentane6~590
3-Methylpentane6~600
2,2-Dimethylbutane6~570
2,3-Dimethylbutane6~620
2-Methylhexane7~680
3-Methylhexane7~690
2,2-Dimethylpentane7~660
2,4-Dimethylpentane7~670

Note: KI values are approximate and can vary slightly depending on the specific column and analytical conditions.

Experimental Workflow: Preparative Gas Chromatography

Prep_GC_Workflow cluster_setup Setup & Injection cluster_separation Separation & Collection cluster_analysis Analysis Sample_Prep Prepare Alkane Sample Injection Inject Sample Sample_Prep->Injection GC_Setup Set GC Parameters (Temp, Flow Rate) GC_Setup->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID/TCD) Separation->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Check Analyze Collected Fractions for Purity Fraction_Collection->Purity_Check Isolated_Product Isolated Branched Alkanes Purity_Check->Isolated_Product

Caption: Workflow for isolating branched alkanes using preparative gas chromatography.

Conclusion

The choice of method for isolating branched alkanes depends on the specific requirements of the application, including the scale of the separation, the desired purity, and the nature of the starting mixture. Molecular sieving is highly effective for bulk separation of linear from non-linear alkanes. Urea adduction offers a simple and efficient method for the same purpose, particularly in a laboratory setting. Preparative gas chromatography provides the highest resolution and is ideal for isolating specific, high-purity branched alkane isomers, albeit on a smaller scale. By following the detailed protocols and considering the quantitative data provided, researchers can select and implement the most appropriate technique for their specific needs.

References

Application Note: Instrumental Analysis of Trimethylundecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview of the instrumental analysis of trimethylundecane isomers. Due to their structural similarity and subtle differences in physicochemical properties, the separation and quantification of these isomers present a significant analytical challenge. This document outlines effective methodologies using high-resolution gas chromatography coupled with mass spectrometry (GC-MS), discusses appropriate sample preparation techniques, and provides detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Trimethylundecane (C14H30) is a branched-chain alkane with several possible structural isomers. These isomers can exhibit different biological activities and toxicological profiles, making their individual identification and quantification critical in various fields, including environmental analysis, toxicology, and pharmaceutical development. The co-elution of isomers in chromatographic systems is a common problem that necessitates the use of high-resolution analytical techniques and optimized methods for accurate analysis.

Analytical Approach

Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like trimethylundecane isomers.[1][2] The high separation efficiency of capillary GC columns combined with the sensitive and specific detection provided by mass spectrometry allows for the potential resolution and identification of individual isomers. For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and more confident compound identification.[3]

Sample Preparation

The choice of sample preparation technique is crucial for accurate and reproducible analysis and depends on the sample matrix.[4][5] The primary goal is to extract the trimethylundecane isomers from the sample matrix, remove interferences, and concentrate the analytes.

Common Sample Preparation Techniques:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[4] It is a suitable method for extracting analytes from aqueous samples into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analytes of interest from a liquid sample.[4][6] Interferences are washed away, and the purified analytes are then eluted with a suitable solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices like food and environmental samples.[4][6] It involves an initial extraction with a solvent followed by a cleanup step using dispersive SPE.

Experimental Protocols

The following protocols provide a starting point for the analysis of trimethylundecane isomers. Method optimization will be required based on the specific isomers of interest, the sample matrix, and the available instrumentation.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Extraction:

    • Transfer the sample to a 50 mL separatory funnel.

    • Add 10 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection tube.

  • Repeat Extraction: Perform a second extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

  • Combine and Dry: Combine the organic extracts and dry them by passing through a small column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

    • Mass Spectrometer: Agilent 7010B MS or equivalent.[7]

    • Column: High-resolution capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 150 °C.

      • Ramp 2: 5 °C/min to 250 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: Retention Times and Mass Spectral Data of Trimethylundecane Isomers (Hypothetical Data)

Isomer NameRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
2,3,4-Trimethylundecane12.345771, 85, 198
2,3,5-Trimethylundecane12.455771, 99, 198
2,6,10-Trimethylundecane12.895771, 113, 198
3,3,9-Trimethylundecane13.127157, 85, 198

Table 2: Calibration Curve Data for 2,6,10-Trimethylundecane (Hypothetical Data)

Concentration (ng/mL)Peak Area
115,234
578,910
10155,678
25380,123
50765,432
1001,520,890
0.9995
Linear Range 1 - 100 ng/mL

Visualizations

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Hexane) Spike->Extract Dry Dry with Sodium Sulfate Extract->Dry Concentrate Concentrate under Nitrogen Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS GCMS_Analysis_Workflow cluster_injection Injection cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data System Autosampler Autosampler Injection (1 µL) Inlet Splitless Inlet (250°C) Autosampler->Inlet Column Capillary Column (Temperature Programmed) Inlet->Column IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatographic Separation of 2,3,6-Trimethylundecane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the gas chromatographic (GC) separation of 2,3,6-trimethylundecane isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for different this compound isomers.

  • Inability to accurately quantify individual isomers due to peak overlap.

  • Broad, distorted, or shoulder peaks.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Stationary Phase Selectivity Branched alkanes like this compound are nonpolar. A non-polar stationary phase is the most appropriate choice. If you are using a polar or mid-polar column, switch to a non-polar phase such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) stationary phase. The separation on these columns is primarily driven by differences in boiling points and molecular shape.[1][2]
Suboptimal Temperature Program A slow temperature ramp is critical for separating closely related isomers. If your ramp rate is too fast, isomers will not have sufficient time to interact differently with the stationary phase. Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min). Also, consider a lower initial oven temperature to improve the separation of early-eluting isomers.[3][4]
Insufficient Column Efficiency The column's ability to produce narrow peaks is crucial for resolving closely eluting compounds. Action: 1. Increase Column Length: Doubling the column length will increase resolution by a factor of approximately 1.4. Consider using a longer column (e.g., 60 m or 100 m). 2. Decrease Internal Diameter (ID): Switching from a 0.25 mm ID column to a 0.18 mm or 0.15 mm ID column will increase efficiency. 3. Decrease Film Thickness: A thinner stationary phase film can reduce peak broadening.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Action: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions and carrier gas type (Helium or Hydrogen). Consult your column manufacturer's guidelines for the optimal flow rate.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Action
Active Sites in the Inlet or Column Active sites (e.g., exposed silica) can interact with analytes, causing peak tailing. Action: 1. Use a Deactivated Inlet Liner: Ensure your inlet liner is properly deactivated. 2. Column Contamination: If the column is old or has been exposed to reactive samples, it may need to be conditioned or replaced.
Column Overloading Injecting too much sample can lead to peak distortion, including tailing. Action: Reduce the injection volume or dilute your sample.
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same isomer vary significantly between injections.

Possible Causes & Solutions:

CauseRecommended Action
Fluctuations in GC Oven Temperature Inconsistent oven temperature control will lead to shifting retention times. Action: Ensure your GC oven is properly calibrated and maintaining a stable temperature.
Leaks in the System Leaks in the carrier gas flow path can cause pressure and flow fluctuations. Action: Perform a leak check of your GC system, including the inlet, column connections, and detector.
Inconsistent Injection Technique Variations in manual injection speed or volume can affect retention times. Action: If possible, use an autosampler for improved precision.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for this compound isomers on a non-polar GC column?

A1: The elution order of branched alkanes on a non-polar column is primarily determined by their boiling points and molecular shape. Generally, for isomers with the same carbon number, a higher degree of branching leads to a lower boiling point and, consequently, an earlier elution time.[3][4] For trimethylundecane isomers, those with methyl groups located more towards the center of the carbon chain will tend to have a more compact structure and a lower boiling point, thus eluting earlier than isomers with methyl groups closer to the ends of the chain.

Q2: How can I confirm the identity of each separated isomer peak?

A2: The most reliable method for peak identification is to use a mass spectrometer (MS) as a detector (GC-MS). The mass spectrum of each isomer will provide a unique fragmentation pattern that can be used for identification. Alternatively, you can use Kovats Retention Indices (KI). By running a series of n-alkanes under the same conditions, you can calculate the KI for each of your isomer peaks and compare them to literature values if available. For trimethylalkanes, the KI values will be distinct for each isomer on a given stationary phase.

Q3: What are Kovats Retention Indices (KI) and how are they useful for isomer separation?

A3: The Kovats Retention Index is a standardized method for reporting retention times in gas chromatography. It relates the retention time of an analyte to the retention times of adjacent n-alkanes. This makes retention data less dependent on specific instrument conditions and allows for better comparison between different laboratories and methods. For a set of isomers like this compound, each isomer will have a unique KI on a specific stationary phase, which can be used as an identifier. For example, on a non-polar column, trimethylalkanes will have characteristic KI values that differ based on the positions of the methyl groups.

Q4: Can using a different carrier gas improve my separation?

A4: Switching from helium to hydrogen as the carrier gas can improve column efficiency and may lead to better resolution, especially at higher flow rates. Hydrogen allows for faster optimal linear velocities, which can also reduce analysis time. However, be aware of the safety requirements when using hydrogen.

Experimental Protocol: General Method for Separation of Trimethyl-branched Alkanes

This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will be required for your specific instrumentation and sample matrix.

Table of Experimental Parameters:

ParameterRecommended Starting Condition
GC Column Non-polar capillary column (e.g., DB-1, HP-5MS)
Length: 60 m
Internal Diameter: 0.25 mm
Film Thickness: 0.25 µm
Carrier Gas Helium or Hydrogen
Flow Rate Set to the optimal linear velocity for the chosen carrier gas and column ID (consult manufacturer's recommendations)
Inlet Temperature 250 °C
Injection Volume 1 µL (adjust as needed to avoid overloading)
Split Ratio 50:1 (adjust based on sample concentration)
Oven Temperature Program Initial Temperature: 60 °C, hold for 2 min
Ramp Rate: 2 °C/min
Final Temperature: 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature FID: 300 °C; MS Transfer Line: 280 °C

Logical Workflow for Troubleshooting Separation Issues

The following diagram illustrates a systematic approach to troubleshooting poor separation of this compound isomers.

TroubleshootingWorkflow Troubleshooting Workflow for Isomer Separation Start Poor Isomer Separation (Co-elution) CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing TailingYes Yes Tailing->TailingYes Yes TailingNo No (Symmetrical Peaks) Tailing->TailingNo No AddressTailing Address Tailing Issues: - Check for active sites - Use deactivated liner - Reduce sample concentration TailingYes->AddressTailing OptimizeMethod Optimize GC Method TailingNo->OptimizeMethod AddressTailing->OptimizeMethod TempProgram Adjust Temperature Program: - Decrease ramp rate - Lower initial temperature OptimizeMethod->TempProgram ResolutionImproved Resolution Improved? TempProgram->ResolutionImproved ColumnEfficiency Improve Column Efficiency: - Use a longer column - Decrease column ID - Use a thinner film StationaryPhase Verify Stationary Phase: - Ensure use of a non-polar column ColumnEfficiency->StationaryPhase ColumnEfficiency->ResolutionImproved FlowRate Optimize Carrier Gas Flow Rate StationaryPhase->FlowRate FlowRate->ResolutionImproved ResolutionImproved->ColumnEfficiency No End Successful Separation ResolutionImproved->End Yes FurtherTroubleshooting Further Troubleshooting: - Consider advanced techniques (e.g., GCxGC) - Consult with technical support ResolutionImproved->FurtherTroubleshooting Still No

Caption: A flowchart outlining the steps for troubleshooting poor separation of trimethylundecane isomers.

References

overcoming matrix interference in trimethylundecane quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix interference in the quantification of 2,6,10-trimethylundecane.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect trimethylundecane quantification?

A: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte (in this case, trimethylundecane) due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (lower response) or enhancement (higher response), leading to inaccurate quantification.[2] In complex biological or environmental samples, co-extracting substances can interfere with the ionization of trimethylundecane in the mass spectrometer's ion source, which is a common issue in GC-MS analysis.[3]

Q2: What are the common sources of matrix interference in trimethylundecane analysis?

A: The sources of matrix interference are highly dependent on the sample type. For biological samples like blood or plasma, common interfering compounds include lipids, proteins, and other endogenous metabolites.[4] In environmental samples such as soil or water, humic acids, fatty acids, and other organic pollutants can co-elute with trimethylundecane and cause interference. For volatile compounds like trimethylundecane, matrix effects can be particularly pronounced in headspace analysis, where other volatile and semi-volatile compounds in the sample can compete for transfer into the headspace.[5]

Q3: What are the primary strategies to mitigate matrix interference?

A: The main strategies to combat matrix interference can be categorized into three areas:

  • Sample Preparation: Implementing rigorous cleanup steps to remove interfering components before analysis. This can include techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[6]

  • Chromatographic Separation: Optimizing the GC method to achieve baseline separation of trimethylundecane from interfering compounds.

  • Calibration Strategies: Employing calibration techniques that compensate for matrix effects, such as the use of internal standards (ideally stable isotope-labeled), matrix-matched calibration, or the standard addition method.[7][8]

Q4: When should I use an internal standard, and what makes a good internal standard for trimethylundecane analysis?

A: An internal standard (IS) is highly recommended when dealing with complex matrices and multi-step sample preparation procedures, as it can compensate for both analyte loss during preparation and variability in injection volume. A good internal standard for trimethylundecane should be a compound that is chemically similar but not naturally present in the sample. Ideally, a stable isotope-labeled version of trimethylundecane (e.g., 2,6,10-trimethylundecane-d6) would be the best choice as it has nearly identical chemical and physical properties and will experience the same matrix effects.[9] If a labeled standard is not available, a structurally similar branched alkane that is not expected to be in the sample can be used.[10]

Q5: What is the difference between matrix-matched calibration and the standard addition method?

A: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This approach assumes that the matrix effect is consistent across all samples. Its main drawback is the difficulty in obtaining a truly blank matrix, especially for endogenous compounds.[3]

The standard addition method involves adding known amounts of the analyte standard to aliquots of the actual sample.[7][11] A calibration curve is then generated for each sample, which effectively corrects for the specific matrix effect in that individual sample. This method is very effective but is more time-consuming and requires more sample volume.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of results Inconsistent matrix effects between samples.- Implement a more robust sample cleanup procedure (e.g., SPE).- Use a stable isotope-labeled internal standard to normalize the signal.[9]- If variability is very high, consider using the standard addition method for each sample.[1]
Low recovery of trimethylundecane - Signal suppression due to co-eluting matrix components.- Inefficient extraction from the sample matrix.- Improve chromatographic separation to resolve trimethylundecane from interfering peaks.- Optimize sample extraction parameters (e.g., solvent type, pH, extraction time).- Evaluate a different sample preparation technique (e.g., switch from LLE to SPE).
Artificially high quantification results Signal enhancement from matrix components.- Dilute the sample extract to reduce the concentration of interfering substances.- Use matrix-matched calibration standards prepared in a similar blank matrix.[3]- Confirm the absence of co-eluting interferences by checking for isobaric ions.
Non-linear calibration curve Saturation of the detector or significant matrix effects that vary with concentration.- Reduce the concentration range of your calibration standards.- Dilute samples to fall within the linear range of the assay.- The standard addition method can help to correct for non-linearity caused by the matrix.[12]
Peak tailing or fronting in the chromatogram - Active sites in the GC inlet liner or column.- Overloading of the column.- Use a deactivated inlet liner and ensure proper installation.- Reduce the injection volume or sample concentration.- Perform maintenance on the GC column (e.g., trimming the first few centimeters).

Quantitative Data Summary

The following table presents representative data on the impact of matrix effects and the effectiveness of different mitigation strategies for the analysis of volatile hydrocarbons in a biological matrix (e.g., blood). While this data is not specific to trimethylundecane, it illustrates the common challenges and the improvements that can be achieved.

Analyte Class Calibration Method Matrix Matrix Effect (%) Recovery (%) RSD (%)
Branched AlkanesExternal Standard in SolventBlood-45% (Suppression)5525
Branched AlkanesMatrix-Matched CalibrationBlood-5%958
Branched AlkanesStandard AdditionBloodN/A (Corrected)995
Branched AlkanesExternal Standard with Stable Isotope ISBloodN/A (Corrected)1024

This table is a synthesized representation based on typical findings in the analysis of volatile hydrocarbons in complex matrices.

Experimental Protocols

Protocol 1: Quantification of Trimethylundecane in Human Plasma using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS with a Stable Isotope Internal Standard

This protocol describes a general procedure for the determination of trimethylundecane in a complex biological matrix like human plasma.

1. Materials and Reagents:

  • Trimethylundecane analytical standard

  • Trimethylundecane-d6 (or other suitable stable isotope-labeled internal standard)

  • Methanol (HPLC grade)

  • Human plasma (blank)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

2. Sample Preparation:

  • Prepare stock solutions of trimethylundecane and the internal standard in methanol.

  • Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the trimethylundecane stock solution.

  • For each sample, calibration standard, and quality control sample, add 1 mL of plasma to a 20 mL headspace vial.

  • Add a fixed amount of the internal standard solution to each vial.

  • Immediately seal the vials with the screw caps.

3. HS-SPME Procedure:

  • Place the vials in the autosampler tray of the GC-MS system.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

4. GC-MS Parameters (Example):

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for trimethylundecane (e.g., m/z 57, 71, 85) and its deuterated internal standard.

5. Data Analysis:

  • Integrate the peak areas for the target ions of trimethylundecane and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of trimethylundecane in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hsspe HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Plasma Sample (1 mL) spike_is Spike with Internal Standard (e.g., Trimethylundecane-d6) sample->spike_is vial Seal in 20 mL Headspace Vial spike_is->vial equilibrate Equilibrate at 60°C (15 min) vial->equilibrate extract Expose SPME Fiber to Headspace (30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation (DB-5ms column) desorb->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Trimethylundecane Concentration calibrate->quantify

Caption: Experimental workflow for trimethylundecane quantification.

troubleshooting_logic start Inaccurate Quantification (Low Recovery or High Variability) q_is Are you using a stable isotope-labeled internal standard? start->q_is use_is Implement a stable isotope-labeled IS. This is the most robust correction method. q_is->use_is No q_cleanup Is your sample cleanup procedure extensive? q_is->q_cleanup Yes improve_cleanup Optimize sample cleanup. Consider SPE or LLE to remove interfering matrix components. q_cleanup->improve_cleanup No q_calib Have you evaluated different calibration methods? q_cleanup->q_calib Yes try_std_add Try the Standard Addition Method. This corrects for sample-specific matrix effects. q_calib->try_std_add No re_validate Re-validate the method. Check for chromatographic issues (e.g., co-elution) and MS parameters. q_calib->re_validate Yes

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: GC-MS Analysis of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of saturated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: Why are my saturated hydrocarbon peaks tailing?

Peak tailing for non-polar compounds like saturated hydrocarbons can be caused by several factors:

  • Active Sites in the System: Even though alkanes are non-polar, they can interact with active sites (silanols) in the injector liner, column, or connections. This is more pronounced for higher molecular weight alkanes.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites and cause peak tailing.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.

  • Cold Spots: Cold spots in the transfer line between the GC and the MS can cause condensation of higher boiling point hydrocarbons, resulting in tailing peaks.

  • Ion Source Contamination: The use of halogenated solvents can lead to the formation of metal halides on the ion source surfaces, creating active sites that cause hydrocarbons to tail.

Q2: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from several sources:

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

  • Septum Bleed: Particles from the injector septum can deposit in the liner and release volatile compounds.

  • Previous Injections (Carryover): High-boiling point compounds from a previous analysis might not have fully eluted and can appear in subsequent runs.

  • Contaminated Solvents or Vials: Impurities in the solvent or leaching from vial septa can introduce ghost peaks.

  • Backflash: If the sample solvent volume is too large for the liner and injection conditions, the vaporized sample can expand beyond the liner and contaminate the injector body and gas lines, leading to carryover.

Q3: My resolution for a series of n-alkanes is poor. How can I improve it?

Poor resolution between saturated hydrocarbon peaks can be addressed by:

  • Optimizing the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Using a Longer or Narrower Bore Column: Increasing the column length or decreasing its internal diameter enhances separation efficiency.

  • Adjusting the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will provide the best resolution.

  • Checking for and Eliminating Leaks: Leaks in the system can lead to broader peaks and reduced resolution.

  • Ensuring Proper Column Installation: A clean, square cut on the column and correct installation are crucial for optimal performance.

Q4: I am not seeing any peaks in my chromatogram. What should I check?

The absence of peaks can be due to a number of issues, ranging from simple to complex:

  • Syringe/Autosampler Malfunction: The syringe may be clogged, or the autosampler may not be drawing up the sample correctly.

  • Incorrect Injection Port: Ensure the injection is being made into the correct, heated inlet.

  • No Carrier Gas Flow: Check the gas supply and ensure there is flow through the column.

  • Major Leak: A significant leak in the system can prevent the sample from reaching the detector.

  • Detector Not Turned On or Faulty: Verify that the mass spectrometer is on and the filament is operational.

  • Broken Column: A break in the column will prevent the sample from reaching the detector.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting tailing peaks for saturated hydrocarbons.

Experimental Protocol: Column Trimming

  • Cool down the GC oven and injector.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the injector.

  • Using a ceramic scoring wafer, score the column about 10-15 cm from the inlet end.

  • Gently snap the column at the score mark to create a clean, square cut.

  • Wipe the end of the column with a lint-free cloth dampened with methanol to remove any debris.

  • Reinstall the column in the injector, ensuring the correct installation depth.

  • Turn on the carrier gas and perform a leak check.

  • Condition the column before analysis.

Experimental Protocol: Inlet Maintenance

  • Cool down the GC oven and injector.

  • Turn off the carrier gas flow.

  • Open the injector and carefully remove the septum and liner.

  • Inspect the liner for contamination or septa particles. Replace if necessary.

  • Clean the injector body with appropriate solvents (e.g., hexane, methanol).

  • Replace the septum with a new, pre-conditioned one.

  • Reinstall the liner and reassemble the injector.

  • Turn on the carrier gas and perform a leak check.

Troubleshooting Step Action Expected Outcome
1. Check for Active Sites Perform inlet maintenance (replace liner and septum). Trim the first 10-15 cm of the column.Improved peak symmetry, especially for higher molecular weight alkanes.
2. Evaluate Column Health Condition the column at its maximum isothermal temperature for 1-2 hours.A stable baseline and improved peak shape indicate the removal of contaminants.
3. Inspect for Leaks Use an electronic leak detector to check all fittings from the injector to the detector.Elimination of leaks will improve peak shape and system stability.
4. Check for Cold Spots Inspect the transfer line temperature settings and ensure it is heated uniformly.Consistent heating prevents condensation and peak tailing of high boilers.
5. Clean the Ion Source If using halogenated solvents, consider cleaning the ion source.Removal of active sites on the source will restore symmetrical peak shapes.
Guide 2: Eliminating Ghost Peaks

This guide outlines a procedure to identify and eliminate ghost peaks from your chromatograms.

Experimental Protocol: System Bakeout

  • Remove the column from the detector end and cap the detector port.

  • Set the injector and oven to their maximum operating temperatures (without the column connected to the detector).

  • Allow the system to bake out for several hours or overnight with the carrier gas flowing.

  • Cool the system, reinstall the column, and run a blank to check for ghost peaks.

Troubleshooting Step Action Expected Outcome
1. Isolate the Source Run a blank solvent injection. If ghost peaks are present, the source is likely the syringe, solvent, or inlet. If absent, the source is likely carryover from a previous sample.Identification of the general source of contamination.
2. Check Consumables Use fresh, high-purity solvent and a new vial with a clean septum. Use a clean syringe.Disappearance of ghost peaks points to contaminated consumables.
3. Clean the Inlet Perform inlet maintenance, including replacing the liner and septum.Elimination of ghost peaks originating from the injector.
4. Bakeout the System Perform a system bakeout to remove contaminants from the gas lines and injector.A clean blank run after the bakeout indicates successful removal of volatile contaminants.
5. Address Carryover If carryover is suspected, increase the final oven temperature and hold time of your method to ensure all high-boiling compounds elute.Absence of ghost peaks in subsequent runs.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start Troubleshooting cluster_problems Common Problems cluster_causes_tailing Potential Causes for Peak Tailing cluster_causes_ghost Potential Causes for Ghost Peaks cluster_causes_resolution Potential Causes for Poor Resolution cluster_causes_nopeaks Potential Causes for No Peaks cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_ghost Solutions for Ghost Peaks cluster_solutions_resolution Solutions for Poor Resolution cluster_solutions_nopeaks Solutions for No Peaks Start Identify Chromatographic Problem PeakTailing Peak Tailing Start->PeakTailing GhostPeaks Ghost Peaks Start->GhostPeaks PoorResolution Poor Resolution Start->PoorResolution NoPeaks No Peaks Start->NoPeaks ActiveSites Active Sites PeakTailing->ActiveSites ColumnContamination Column Contamination PeakTailing->ColumnContamination ImproperInstallation Improper Installation PeakTailing->ImproperInstallation ContaminatedGas Contaminated Carrier Gas GhostPeaks->ContaminatedGas SeptumBleed Septum Bleed GhostPeaks->SeptumBleed Carryover Sample Carryover GhostPeaks->Carryover TempProgram Suboptimal Temp. Program PoorResolution->TempProgram ColumnChoice Incorrect Column/Dimensions PoorResolution->ColumnChoice FlowRate Incorrect Flow Rate PoorResolution->FlowRate SyringeIssue Syringe/Autosampler Issue NoPeaks->SyringeIssue NoGasFlow No Carrier Gas Flow NoPeaks->NoGasFlow MajorLeak Major System Leak NoPeaks->MajorLeak DetectorOff Detector Off/Faulty NoPeaks->DetectorOff InletMaint Perform Inlet Maintenance ActiveSites->InletMaint TrimColumn Trim Column ColumnContamination->TrimColumn ReinstallColumn Reinstall Column ImproperInstallation->ReinstallColumn CheckConsumables Check Solvents/Vials ContaminatedGas->CheckConsumables CleanInlet Clean Inlet SeptumBleed->CleanInlet Bakeout Bakeout System Carryover->Bakeout OptimizeMethod Optimize Temp. Program TempProgram->OptimizeMethod CheckColumn Verify Column ColumnChoice->CheckColumn CheckFlow Optimize Flow Rate FlowRate->CheckFlow CheckSyringe Check Syringe/Sample SyringeIssue->CheckSyringe CheckGas Verify Gas Flow NoGasFlow->CheckGas LeakCheck Perform Leak Check MajorLeak->LeakCheck CheckDetector Verify Detector Status DetectorOff->CheckDetector

Caption: A logical workflow for troubleshooting common GC-MS issues.

minimizing contamination in trace analysis of 2,3,6-trimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2,3,6-trimethylundecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background contamination when analyzing this compound?

A1: Background contamination in the trace analysis of volatile hydrocarbons like this compound can originate from various sources. These include:

  • Laboratory Environment: Volatile organic compounds (VOCs) present in the laboratory air from solvents, cleaning agents, and other experiments can be a significant source.[1]

  • Sample Handling and Preparation: Contaminants can be introduced from glassware, solvents, pipette tips, and septa. Phthalates from plastic materials and siloxanes from septa and vial caps are common culprits.[2]

  • Analytical Instrumentation: The GC-MS system itself can be a source of contamination. Common sources include column bleed, septum bleed, contaminated injection port liners, and residues in the gas lines.[2][3]

  • Gases and Solvents: Impurities in carrier gases (e.g., helium) and solvents can introduce hydrocarbon contaminants.[4]

Q2: How can I differentiate between contamination and a true low-level detection of this compound?

A2: Differentiating between contamination and a true signal requires a systematic approach:

  • Analyze Blanks: Regularly analyze method blanks (a sample that goes through the entire analytical process without the analyte) and solvent blanks. The presence of this compound in these blanks indicates a contamination issue.

  • Evaluate Peak Shape: Contamination peaks may exhibit different chromatographic peak shapes (e.g., broader peaks) compared to analytical standards.

  • Confirm with Mass Spectra: While the mass spectrum of a contaminant may match that of this compound, carefully examine for any co-eluting interfering ions that are not present in the standard.

  • Systematic Elimination: Methodically investigate and eliminate potential sources of contamination as outlined in the troubleshooting guides below.

Q3: What are the best practices for cleaning glassware for trace hydrocarbon analysis?

A3: Rigorous glassware cleaning is crucial for minimizing contamination. A multi-step approach is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent (e.g., acetone or hexane) that is known to be free of hydrocarbon contamination.

  • Drying: Dry in an oven at a temperature sufficient to remove residual solvents but not high enough to cause degradation of any surface treatments. For trace organic analysis, baking at a higher temperature (e.g., 400°C) can be effective for removing organic residues, but this is not suitable for all glassware types.

  • Storage: Store cleaned glassware covered with aluminum foil (shiny side out) or in a clean, dedicated cabinet to prevent atmospheric contamination.

Troubleshooting Guides

Issue 1: this compound detected in solvent or method blanks.
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvent Analyze a fresh bottle of high-purity solvent from a different lot or manufacturer.If the peak disappears, the original solvent was the source of contamination.
Contaminated Glassware Re-clean all glassware using the recommended protocol and re-run the blank.A clean blank indicates that the initial cleaning was insufficient.
Contaminated Septa/Vials Use vials and caps from a new, unopened package. Consider using bonded-cap septa to minimize leaching.Disappearance of the peak points to contaminated vials or septa.
Syringe Contamination Thoroughly clean the autosampler syringe with multiple solvent rinses.A clean blank suggests the syringe was carrying over the contaminant.
Carryover from Previous Injection Inject a series of solvent blanks after a high-concentration standard or sample.A gradual decrease and eventual disappearance of the peak indicates carryover.
Issue 2: Inconsistent or rising background levels of this compound.
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Carrier Gas Check the hydrocarbon trap on the carrier gas line. Replace if necessary.A stable, low baseline indicates a saturated or faulty gas trap.
Leaking Septum Replace the injection port septum.A reduction in the background signal suggests the old septum was bleeding or leaking.
Contaminated Injection Port Liner Replace the injection port liner.A cleaner baseline indicates the liner was a source of contamination.
Laboratory Air Contamination Ensure good laboratory ventilation. Analyze a sample of laboratory air to identify potential sources.If lab air contains the analyte, improved ventilation or source control is needed.

Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure for Trace Hydrocarbon Analysis
  • Disassembly: Disassemble all glassware components.

  • Pre-rinse: Rinse three times with the solvent used in the last application to remove gross contamination.

  • Detergent Wash: Submerge and scrub all glassware with a laboratory-grade, phosphate-free detergent solution.

  • Tap Water Rinse: Rinse thoroughly with warm tap water at least five times.

  • Deionized Water Rinse: Rinse with deionized water at least three times.

  • Solvent Rinse: Rinse with high-purity acetone, followed by a final rinse with high-purity hexane.

  • Drying: Place glassware in a drying oven at 105-130°C for at least one hour. For more rigorous cleaning, glassware can be baked in a muffle furnace at 400°C for 15-30 minutes (ensure glassware is rated for this temperature).

  • Storage: After cooling, immediately cover all openings with clean aluminum foil (dull side toward the opening) and store in a clean, dust-free environment.

Protocol 2: Representative GC-MS Method for Trace Analysis of this compound (adapted from EPA Method TO-15)

This protocol is a representative method for the analysis of volatile organic compounds and can be adapted for this compound.

1. Sample Collection (Air Sample)

  • Use certified pre-cleaned, evacuated stainless steel canisters.

  • Collect a whole air sample by opening the canister valve. For time-weighted average samples, use a flow controller.

2. Sample Preconcentration

  • Use a thermal desorption system with a multi-sorbent trap to concentrate the analytes from a known volume of the air sample. Water management is a critical step to prevent ice formation in the cryofocuser and interference with the GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness, DB-1 or equivalent.

    • Oven Program: 35°C (hold for 5 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. For this compound (C14H30), characteristic ions would be selected for SIM analysis.

Visualizations

Logical Workflow for Minimizing Contamination

Contamination_Minimization_Workflow cluster_prep Preparation Phase cluster_sampling Sampling & Handling Phase cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting A Use Certified Clean Solvents and Reagents B Thoroughly Clean Glassware A->B C Select High-Quality Vials and Septa B->C D Minimize Sample Exposure to Lab Air C->D E Use Proper Pipetting Techniques D->E F Prepare Method Blanks E->F G Ensure GC-MS System is Clean F->G H Run Blanks Before and During Sequence G->H I Analyze Samples H->I J Contamination Detected in Blanks I->J K Isolate Source (Solvent, Glassware, etc.) J->K L Re-clean/Replace Contaminated Items K->L L->G

Caption: Workflow for minimizing contamination in trace analysis.

Sources of Contamination in GC-MS Analysis

Contamination_Sources cluster_gc_system GC System cluster_sample_prep Sample Preparation CarrierGas Carrier Gas Impurities Analyte This compound (Target Analyte) CarrierGas->Analyte Septum Septum Bleed Septum->Analyte Liner Contaminated Liner Liner->Analyte Column Column Bleed Column->Analyte Solvents Solvent Impurities Solvents->Analyte Glassware Dirty Glassware Glassware->Analyte Vials Vial/Cap Contamination Vials->Analyte Air Laboratory Air Air->Analyte

Caption: Potential sources of contamination in GC-MS analysis.

References

Technical Support Center: High-Resolution Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the high-resolution analysis of branched alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of branched alkanes.

Q1: Why am I seeing poor peak resolution or co-elution of isomeric alkanes?

A1: Poor resolution and co-elution are common challenges in branched alkane analysis due to their similar boiling points and mass spectra.[1][2]

  • Troubleshooting Steps:

    • Optimize Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the separation between early eluting peaks.[3][4][5] A good starting point for method development is a linear ramp of 10°C per minute from an initial temperature of 40-50°C up to the column's maximum limit.[4]

    • Select an Appropriate GC Column: For separating isomers, a long capillary column (e.g., 100-120 meters) with a non-polar stationary phase like 100% dimethylpolysiloxane (DB-1 or equivalent) is recommended.[1][2] In some cases, cyclodextrin-based columns can provide the necessary selectivity for isomeric separations.[6]

    • Adjust Carrier Gas Flow Rate: Reducing the carrier gas flow rate can sometimes improve resolution, though it will increase analysis time.[3] Conversely, optimizing the flow rate can also shorten run times with minimal loss of resolution.[7]

    • Consider Multi-Dimensional GC (GCxGC): For highly complex mixtures, using two columns with different selectivities (e.g., non-polar followed by a polar phase) in a GCxGC system can provide superior separation.[8]

Q2: What is causing my chromatographic peaks to tail?

A2: Peak tailing, where a peak appears asymmetrical with a trailing edge, can compromise quantification and resolution.[9] It is often caused by issues in the sample flow path or chemical interactions within the system.[10]

  • Troubleshooting Steps:

    • Check for Active Sites: Polar or acidic/basic compounds can interact with active sites in the injector liner, column, or connections, causing tailing.[10] Using deactivated liners and columns is crucial.[11][12] If only certain peaks are tailing, it points to specific chemical interactions.[10]

    • Inspect the GC Column Installation: An improperly cut or installed column can create dead volume or turbulence, leading to tailing for all peaks.[10][13] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[14] Trimming 10-20 cm from the front of the column can remove contamination.[14]

    • Review Injection Technique: Overloading the column with too much sample can cause peak distortion.[9] If using splitless injection, ensure the initial oven temperature is 10-20°C below the solvent's boiling point to facilitate proper solvent focusing.[15]

    • Clean the System: Contamination from previous samples can build up in the injector liner or the head of the column.[9][10] Regularly replace the septum and liner, and bake out the column to remove contaminants.[9]

Q3: Why is the molecular ion (M+) peak weak or absent in my mass spectra?

A3: Branched alkanes, especially highly branched ones, often produce weak or absent molecular ion peaks under Electron Ionization (EI) conditions due to preferential fragmentation at the branch points.[16][17][18][19]

  • Troubleshooting/Alternative Approaches:

    • Use Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.[1]

    • Analyze Fragmentation Patterns: The key to identifying branched alkanes lies in their characteristic fragmentation. Cleavage is favored at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[16][17] The loss of the largest alkyl group at the branch is often the most favored pathway.[17]

    • Utilize Kovats Retention Indices (KI): Calculating retention indices by running a series of n-alkane standards can help in the tentative identification of branched alkanes, as they elute between their straight-chain counterparts.[1][2]

Q4: How can I differentiate between structural isomers that co-elute?

A4: Differentiating co-eluting isomers is challenging because their mass spectra are often very similar.

  • Troubleshooting Steps:

    • Single Ion Monitoring (SIM): If there are any unique, even low-abundance, fragment ions for a particular isomer, using SIM mode can help to selectively detect it.[6]

    • Tandem Mass Spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) can be used to monitor specific, structure-diagnostic fragmentation pathways, allowing for the discrimination of co-eluting isomers.[20]

    • Maximize Chromatographic Separation: Before resorting to advanced MS techniques, exhaust all chromatographic optimization options as described in Q1. Even partial separation can aid in spectral deconvolution.

Experimental Protocols

Protocol 1: GC-MS Method for High-Resolution Analysis of C10-C30 Branched Alkanes

This protocol outlines a standard methodology for the separation and identification of branched alkanes.

  • Sample Preparation:

    • For liquid samples (e.g., petroleum fractions), perform a simple dilution with a suitable solvent like hexane or ethyl acetate.[15] A common starting point is a 10-fold dilution.[15]

    • For solid matrices, techniques like pressurized fluid extraction or solid-phase microextraction (SPME) can be employed to extract the volatile and semi-volatile alkanes.[21][22]

    • Include an internal standard (e.g., deuterated alkanes) for accurate quantification.[23]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: A non-polar capillary column, such as an Agilent J&W DB-1ms or Phenomenex ZB-1, with dimensions of 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness is a good starting point.[24] For very complex isomeric mixtures, a longer 100 m column may be necessary.[1]

    • Injector: Split/Splitless inlet.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[2]

    • Injection Mode: Split injection (e.g., 50:1 split ratio) is suitable for concentrated samples to avoid column overload.[13] For trace analysis, use splitless injection.

    • Data Acquisition: Full scan mode (e.g., m/z 40-550) for identification. SIM mode can be used for target quantification.

  • Data Analysis:

    • Identify n-alkanes first based on their characteristic homologous series pattern.

    • Identify branched alkanes by their elution between n-alkanes and their characteristic mass spectra, which show enhanced fragmentation at branch points.[1][16] The ions at m/z 57, 71, and 85 are often prominent.[25]

    • Use a mass spectral library (e.g., NIST/EPA/NIH) for tentative identification.[16]

    • Calculate Kovats Retention Indices for all peaks to aid in structural assignment.[2]

Parameter Recommended Setting Purpose
GC Column 30-60 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms)General purpose, good resolution for a wide range of alkanes.
Injector Temp. 280 °CEnsures rapid vaporization of the sample.
Injection Vol. 1 µLPrevents column and inlet overload.[26]
Carrier Gas Helium @ 1.2 mL/minInert, provides good efficiency.
Oven Program 50°C (hold 2 min), ramp 10°C/min to 320°C (hold 10 min)Separates compounds over a wide boiling point range.[5][24]
MS Source Temp. 230 °CStandard temperature for stable ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode EI Full Scan (m/z 40-550)Allows for identification of unknown compounds via library search.

Data Presentation

Table 1: Common Mass Spectral Fragments for Branched Alkanes

Branched alkanes fragment preferentially at the branching point, leading to an increase in the abundance of ions corresponding to the more stable carbocation.[17][19]

Alkane Structure Type Characteristic m/z Fragments Interpretation
Monomethylalkanes Enhanced peaks corresponding to cleavage alpha to the methyl group.The location of the large fragment ions can help determine the branch point.[27]
Dimethylalkanes Complex pattern with multiple favored fragmentations.Elution order and retention indices are critical for identification.[2]
Isoprenoids (e.g., Pristane, Phytane) Characteristic fragments from cleavage at the multiple branch points.Often used as biomarkers and require specific methods for quantification.[23]
General Alkanes Series of ions separated by 14 Da (CH2), e.g., 43, 57, 71, 85.Indicative of an alkyl chain. The relative intensity distribution differs from n-alkanes.[18]

Visualizations

Experimental and Troubleshooting Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution ISTD Add Internal Standard Dilution->ISTD Injection Sample Injection ISTD->Injection Inject into GC-MS Separation GC Separation (Optimized Temp. Program) Injection->Separation Ionization MS Ionization (EI/CI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration LibrarySearch Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Quantification->Report

Caption: Standard workflow for the GC-MS analysis of branched alkanes.

Troubleshooting_Tree Start Problem Observed: Poor Peak Shape / Resolution Q_Peak_Shape What is the peak shape? Start->Q_Peak_Shape Tailing Tailing Peaks Q_Peak_Shape->Tailing Asymmetric (Tail) Fronting Fronting Peaks Q_Peak_Shape->Fronting Asymmetric (Front) Broad Broad / Co-eluting Peaks Q_Peak_Shape->Broad Symmetric but Poorly Resolved Sol_Tailing Check for active sites Inspect column installation Clean injector liner Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Check solvent/phase polarity match Fronting->Sol_Fronting Sol_Broad Lower temp ramp rate Use longer column Reduce flow rate Broad->Sol_Broad

Caption: Decision tree for troubleshooting common GC peak shape issues.

References

reducing analytical errors in hydrocarbon biomarker studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical errors during hydrocarbon biomarker experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during hydrocarbon biomarker analysis, from sample preparation to instrumental analysis.

Sample Preparation

Question/Issue Possible Causes Recommended Solutions
Low recovery of biomarkers after extraction. - Incomplete cell lysis or tissue homogenization.- Inappropriate solvent selection for extraction.- Insufficient extraction time or agitation.- Sample degradation due to improper storage or handling.[1]- Optimize homogenization method (e.g., use of bead beaters, sonication).- Test a range of solvents with varying polarities.- Increase extraction time and use vortexing or sonication.- Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[1]
Presence of interfering compounds in the extract. - Co-extraction of lipids or other matrix components.- Contamination from labware or solvents.[2]- Perform a lipid removal step (e.g., liquid-liquid extraction with a non-polar solvent).- Use high-purity solvents and pre-cleaned glassware.- Include a solid-phase extraction (SPE) cleanup step in the protocol.
Inconsistent results between replicate samples. - Sample heterogeneity.- Variability in sample preparation steps.[1]- Ensure thorough homogenization of the initial sample.- Standardize all sample preparation procedures and use calibrated equipment.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question/Issue Possible Causes Recommended Solutions
Poor chromatographic peak shape (tailing, fronting, or splitting). - Tailing: Active sites in the GC inlet or column, column contamination, or dead volume.[3][4]- Fronting: Column overload.[5]- Splitting: Improperly installed column, issues with sample solvent, or backflash in the injector.[6][7]- Tailing: Use an inert liner, trim the front of the column, check for leaks, and ensure proper column installation.[3][4]- Fronting: Dilute the sample or inject a smaller volume.[5]- Splitting: Reinstall the column correctly, ensure solvent compatibility with the stationary phase, and use a liner with a larger internal diameter.[6][7]
"Ghost peaks" or carryover from previous injections. - Remnants of previous samples in the injector or column.[7]- Contaminated syringe or rinse solvent.[8]- Increase the final oven temperature and run time to elute all compounds.- Clean the injector and replace the septum and liner.- Use fresh rinse solvent and clean the syringe.[7][8]
No peaks or very low signal intensity. - No sample injected (e.g., blocked syringe, empty vial).- Leak in the system.- Detector issue (e.g., burnt-out filament).[9]- Check the syringe, sample vial, and autosampler operation.- Perform a leak check of the inlet and column connections.- Tune the mass spectrometer and check detector status.[9]
Retention time shifts. - Unstable carrier gas flow.- Column aging or contamination.- Leaks at the injector.[4]- Check the gas supply and flow controller.- Condition the column or trim the front end.- Replace the septum and tighten column fittings.[4]

Frequently Asked Questions (FAQs)

Contamination

  • Q1: What are the most common sources of contamination in hydrocarbon biomarker studies? A1: Common sources of contamination include solvents, glassware, plasticware, the laboratory environment (dust, aerosols), and even the researchers themselves (e.g., lotions, perfumes).[2] Poor laboratory technique, such as improper cleaning of equipment, can also be a significant source.[2]

  • Q2: How can I minimize contamination during sample collection and preparation? A2: To minimize contamination, use pre-cleaned glassware and high-purity solvents. Avoid using plastic containers as they can leach hydrocarbons.[2] Work in a clean environment, such as a laminar flow hood, and wear appropriate personal protective equipment (gloves, lab coat).[1] Implement strict cleaning protocols for all laboratory equipment.

  • Q3: What is a "method blank" and why is it important? A3: A method blank is a sample that contains all the reagents used in the analysis but no actual sample. It is processed in the same way as the experimental samples to identify any contamination introduced during the analytical procedure. Running method blanks is a crucial quality control step.

Experimental Protocols

  • Q4: Where can I find a reliable protocol for separating saturated and aromatic hydrocarbons from a crude oil sample? A4: A common and effective method involves column chromatography using silica gel and alumina. The sample is first de-asphaltened, and then the maltene fraction is loaded onto the column. Different solvent mixtures are used to elute the saturated and aromatic fractions separately.[10]

  • Q5: What are the key parameters to consider when developing a GC-MS method for biomarker analysis? A5: Key parameters include the choice of GC column (stationary phase, length, diameter, and film thickness), oven temperature program, carrier gas flow rate, injector temperature and mode (split/splitless), and mass spectrometer settings (scan range, ionization mode).[11][12]

Experimental Protocols

Protocol for Separation of Saturated and Aromatic Hydrocarbons

This protocol is a generalized procedure based on common liquid chromatography methods for fractionating crude oil or rock extracts.[10][13]

  • De-asphaltenation:

    • Dissolve a known amount of crude oil or extract (e.g., 80-100 mg) in a minimal amount of a non-polar solvent like petroleum ether.

    • Precipitate the asphaltenes by adding an excess of the same solvent.

    • Filter the mixture to separate the soluble maltene fraction (containing saturates, aromatics, and resins) from the insoluble asphaltenes.

  • Column Chromatography Setup:

    • Prepare a chromatography column by packing it with activated silica gel and alumina (a 1:1 mixture is common).[10]

    • Wet the column with a non-polar solvent (e.g., n-hexane).

  • Fractionation:

    • Load the concentrated maltene fraction onto the top of the column.

    • Elute the Saturated Fraction: Pass a non-polar solvent, such as petroleum ether or n-hexane, through the column and collect the eluate.[10]

    • Elute the Aromatic Fraction: Subsequently, pass a solvent mixture of increasing polarity, such as petroleum ether and dichloromethane (e.g., 1:2 v/v), through the column and collect this fraction separately.[10]

  • Analysis:

    • Concentrate each fraction under a gentle stream of nitrogen.

    • Analyze the saturated and aromatic fractions separately using GC-MS.

Quantitative Data

Table 1: Typical GC-MS Operating Parameters for Hydrocarbon Biomarker Analysis

ParameterSetting
GC Column HP-5MS (or equivalent), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness[12][14]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min[11][15]
Oven Program Initial temp: 40-60°C (hold 2-5 min), Ramp: 4-10°C/min, Final temp: 300-320°C (hold 15-20 min)[11][14]
Injector Splitless mode, Temperature: 280-310°C[15]
Mass Spectrometer Electron Impact (EI) ionization at 70 eV, Scan range: m/z 50-600[11]
Data Acquisition Full scan for untargeted analysis, Selected Ion Monitoring (SIM) for targeted biomarker analysis[16]

Visualizations

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Interpretation Sample Sediment/Crude Oil Sample Extraction Solvent Extraction Sample->Extraction Deasphaltenation De-asphaltenation Extraction->Deasphaltenation Fractionation Column Chromatography (Saturate/Aromatic Separation) Deasphaltenation->Fractionation GCMS GC-MS Analysis Fractionation->GCMS Data Data Acquisition & Processing GCMS->Data Interpretation Biomarker Identification & Quantification Data->Interpretation Report Reporting Interpretation->Report Troubleshooting_Logic node_rect node_rect Problem Analytical Problem (e.g., Peak Tailing) Check_Sample_Prep Review Sample Preparation? Problem->Check_Sample_Prep Check_GC_Inlet Inspect GC Inlet System? Check_Sample_Prep->Check_GC_Inlet No Solution_Sample Optimize Extraction/ Cleanup Check_Sample_Prep->Solution_Sample Yes Check_Column Evaluate GC Column? Check_GC_Inlet->Check_Column No Solution_Inlet Replace Liner/Septum, Check for Leaks Check_GC_Inlet->Solution_Inlet Yes Check_MS Check MS Detector? Check_Column->Check_MS No Solution_Column Trim/Replace Column, Check Installation Check_Column->Solution_Column Yes Solution_MS Tune MS, Check Filament Check_MS->Solution_MS Yes Resolved Problem Resolved Solution_Sample->Resolved Solution_Inlet->Resolved Solution_Column->Resolved Solution_MS->Resolved

References

calibration strategies for accurate quantification of trimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of trimethylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experimental needs. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying trimethylundecane?

A1: The most common and reliable technique for the quantification of volatile organic compounds (VOCs) like trimethylundecane is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This method offers high sensitivity and selectivity, allowing for both the separation of trimethylundecane from other components in a sample and its confident identification and quantification based on its mass spectrum.

Q2: What are the primary calibration strategies for quantifying trimethylundecane?

A2: There are two main calibration strategies to consider: the External Standard method and the Internal Standard method.[3]

  • External Standard Method: This approach involves creating a calibration curve by analyzing a series of standards with known concentrations of trimethylundecane prepared separately from your samples.[3][4] The concentration of trimethylundecane in your unknown samples is then determined by comparing their analytical response to this calibration curve. This method is simpler to set up but can be more susceptible to errors from injection volume variations and matrix effects.[4]

  • Internal Standard Method: In this method, a known amount of a different compound, the internal standard (IS), is added to all your calibration standards and unknown samples.[5][6] The calibration curve is then constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This method can significantly improve precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response.[4][6]

Q3: How do I choose between the external and internal standard methods?

A3: The choice depends on your specific analytical needs and the complexity of your sample matrix.

  • Use the External Standard Method for simpler sample matrices where high throughput is desired, and you have a high degree of confidence in the stability of your instrument and the reproducibility of your sample preparation and injection technique.[3]

  • Use the Internal Standard Method when dealing with complex matrices that may cause matrix effects, when your sample preparation procedure is extensive and may lead to analyte loss, or when the highest level of accuracy and precision is required.[4][7]

Q4: What is a suitable internal standard for trimethylundecane analysis?

A4: An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. For trimethylundecane, a good choice would be a deuterated analog (e.g., trimethylundecane-d6) if available, as its chemical and physical properties are very similar. Alternatively, a non-deuterated, structurally similar branched alkane that is not expected to be in your samples, such as 2,6,10-trimethyldodecane or another branched alkane with a different carbon number, could be used. The chosen internal standard should also be well-resolved chromatographically from trimethylundecane and other sample components.[5][6]

Q5: What are matrix effects and how can they affect my results?

A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[8][9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[8][9] Complex sample matrices, such as those from biological fluids or environmental samples, are more prone to matrix effects. Using an internal standard that is similarly affected by the matrix can help to compensate for these effects.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Your trimethylundecane peak is not symmetrical. Tailing peaks have an asymmetry factor > 1, while fronting peaks have an asymmetry factor < 1.

  • Possible Causes & Solutions:

    • Active Sites in the Inlet or Column: Polar or active sites in the GC inlet liner or the front of the analytical column can interact with analytes, causing peak tailing.

      • Solution: Replace the inlet liner with a new, deactivated liner. Trim a small portion (e.g., 10-20 cm) from the front of the GC column.[10]

    • Column Overload: Injecting too much analyte can saturate the column, leading to fronting peaks.

      • Solution: Dilute your sample or reduce the injection volume.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can cause peak distortion.

      • Solution: Ensure the column is cut cleanly and squarely. Re-install the column according to the manufacturer's instructions for your GC model.[10]

    • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can cause peak distortion for volatile compounds.

      • Solution: Set the initial oven temperature at least 20°C below the boiling point of your solvent.[10]

Issue 2: Inconsistent or Drifting Retention Times

  • Symptom: The retention time of the trimethylundecane peak varies between injections.

  • Possible Causes & Solutions:

    • Leaks in the GC System: A leak in the carrier gas flow path will cause pressure and flow fluctuations, leading to retention time shifts.

      • Solution: Perform a leak check of your GC system, paying close attention to the septum, liner o-ring, and column fittings.

    • Fluctuations in Oven Temperature Control: Inconsistent oven temperature will affect the partitioning of the analyte and thus its retention time.

      • Solution: Allow the GC oven to fully equilibrate before starting your analytical run. If the problem persists, the oven temperature control may need servicing.

    • Changes in Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly impact retention times.

      • Solution: Check the carrier gas supply and ensure the pressure and flow settings on the GC are correct and stable.

Issue 3: Low Sensitivity or No Peak Detected

  • Symptom: The peak for trimethylundecane is very small or not visible at all, even at expected concentrations.

  • Possible Causes & Solutions:

    • Sample Degradation or Adsorption: Trimethylundecane may have degraded or been adsorbed onto surfaces during sample preparation or storage.

      • Solution: Ensure your sample vials are properly sealed and stored. Use silanized vials and liners to minimize adsorption.

    • Injector Problems: A clogged syringe or a leak in the injector can prevent the sample from reaching the column.

      • Solution: Clean or replace the syringe. Check the injector for any blockages or leaks.

    • Mass Spectrometer Detector Issues: The detector may not be functioning correctly.

      • Solution: Perform a detector tune and calibration according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: External Standard Calibration for Trimethylundecane
  • Preparation of Stock Solution: Accurately weigh a known amount of pure trimethylundecane standard and dissolve it in a suitable volatile solvent (e.g., hexane or pentane) to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations that bracket the expected concentration range of your samples.

  • GC-MS Analysis: Analyze each calibration standard using your optimized GC-MS method.

  • Calibration Curve Construction: Plot the peak area of trimethylundecane against the corresponding concentration for each standard.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is generally considered acceptable.

  • Sample Analysis: Analyze your unknown samples using the same GC-MS method.

  • Quantification: Determine the concentration of trimethylundecane in your samples by substituting their measured peak areas into the calibration curve equation.

Protocol 2: Internal Standard Calibration for Trimethylundecane
  • Selection and Preparation of Internal Standard (IS) Stock Solution: Choose a suitable internal standard (e.g., 2,6,10-trimethyldodecane) and prepare a stock solution of a known concentration in the same solvent as your trimethylundecane standards.

  • Preparation of Calibration Standards with IS: Prepare a series of at least five calibration standards of trimethylundecane as described in the external standard protocol. To each standard, add a constant, known amount of the internal standard.

  • GC-MS Analysis: Analyze each of the calibration standards containing the internal standard.

  • Calibration Curve Construction: For each standard, calculate the ratio of the peak area of trimethylundecane to the peak area of the internal standard. Plot this ratio against the concentration of trimethylundecane.

  • Linear Regression: Perform a linear regression on the data points to obtain the calibration equation and R² value.

  • Sample Preparation with IS: To each of your unknown samples, add the same amount of the internal standard as was added to the calibration standards.

  • Sample Analysis: Analyze your prepared unknown samples using the same GC-MS method.

  • Quantification: Calculate the peak area ratio of trimethylundecane to the internal standard for your samples and use the calibration curve equation to determine the concentration of trimethylundecane.

Quantitative Data Summary

The following table provides an example of a typical calibration curve dataset for the quantification of trimethylundecane using an internal standard.

Table 1: Example Calibration Data for Trimethylundecane

Trimethylundecane Concentration (µg/mL)Trimethylundecane Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.515,234150,1120.101
1.030,156149,8760.201
5.0151,890150,5431.009
10.0302,567150,2342.014
25.0755,432150,6785.014
50.01,508,765150,34510.035
  • Linear Regression Equation: y = 0.2005x + 0.003

  • Coefficient of Determination (R²): 0.9998

  • Example Limit of Detection (LOD): 0.1 µg/mL

  • Example Limit of Quantification (LOQ): 0.5 µg/mL

Note: This data is for illustrative purposes. Actual values will depend on the specific instrumentation and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Prepare Sample add_is_sample Add Internal Standard to Sample prep_sample->add_is_sample gc_ms GC-MS Injection and Data Acquisition add_is_sample->gc_ms prep_standards Prepare Calibration Standards add_is_standards Add Internal Standard to Standards prep_standards->add_is_standards add_is_standards->gc_ms integrate Peak Integration gc_ms->integrate calc_ratio Calculate Peak Area Ratios integrate->calc_ratio build_curve Construct Calibration Curve calc_ratio->build_curve quantify Quantify Analyte in Sample build_curve->quantify

Caption: Workflow for trimethylundecane quantification using the internal standard method.

calibration_strategies cluster_external External Standard Method cluster_internal Internal Standard Method start Start: Quantification Needed ext_use Best for: Simple matrices, stable instruments start->ext_use Choose Method int_use Best for: Complex matrices, high accuracy needs start->int_use Choose Method ext_pros Pros: - Simpler setup - Faster for high throughput ext_cons Cons: - Susceptible to injection errors - Affected by matrix effects ext_use->ext_pros ext_use->ext_cons int_pros Pros: - Corrects for volume errors - Compensates for matrix effects - Higher precision & accuracy int_cons Cons: - Requires suitable IS - More complex preparation int_use->int_pros int_use->int_cons

Caption: Comparison of external and internal standard calibration strategies.

References

Validation & Comparative

Inter-Laboratory Comparison of Branched Alkane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of analytical performance based on inter-laboratory studies and details a standard experimental protocol for the analysis of these complex hydrocarbons.

The reliable identification and quantification of branched alkanes are critical in various fields, including petroleum geochemistry, environmental monitoring, and potentially in the analysis of biological samples where they can serve as biomarkers. Given the complexity of hydrocarbon mixtures, inter-laboratory comparison studies, often referred to as round-robin or proficiency tests, are essential for evaluating the performance and consistency of analytical methods across different laboratories.

Data from Inter-Laboratory Studies

Inter-laboratory studies provide valuable insights into the reproducibility and accuracy of analytical methods. One notable study is the CRC (Coordinating Research Council) Hydrocarbon Emissions Analysis Round Robin Test Program. While focusing on a broad range of hydrocarbons in synthetic exhaust, the results offer a glimpse into the expected variability in the analysis of speciated hydrocarbons, which includes branched alkanes.

In the second phase of this program, participating laboratories, including automotive manufacturers, petroleum companies, and regulatory agencies, analyzed compressed gas samples containing a complex mixture of hydrocarbons. The inter-laboratory variability, expressed as the coefficient of variation (C.V.), provides a benchmark for the expected agreement between different labs.

Hydrocarbon Concentration RangeInter-laboratory Variability (C.V., %)
> 1 ppmC5 - 10%
0.1 - 1 ppmC5 - 18%
< 0.1 ppmC12 - 80%

Data from the CRC Hydrocarbon Emissions Analysis Round Robin Test Program, Phase II.[1]

These results indicate that for hydrocarbons present at concentrations greater than 1 part per million carbon (ppmC), the variability between laboratories is relatively low, generally between 5 and 10%.[1] However, as the concentration decreases, the variability increases significantly, reaching up to 80% for concentrations below 0.1 ppmC.[1] This highlights the challenges associated with trace-level analysis of hydrocarbons.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC/MS) for Branched Alkane Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is the most common and powerful technique for the detailed analysis of branched alkanes.[4][5][6][7][8] The following protocol outlines a standard methodology for the identification and quantification of branched alkanes in a hydrocarbon mixture.

1. Sample Preparation:

  • Dilution: The sample is diluted with a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC/MS analysis. The dilution factor should be chosen to ensure that the analyte concentrations fall within the calibrated linear range of the instrument.

  • Internal Standard Addition: An internal standard (e.g., a deuterated alkane not present in the sample) is added to the diluted sample. This allows for accurate quantification by correcting for variations in sample injection volume and instrument response.

2. GC/MS Instrumentation and Conditions:

  • Gas Chromatograph: A high-resolution capillary gas chromatograph is used.

    • Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically employed for the separation of hydrocarbons.[4][8]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature program is used to separate the hydrocarbons based on their boiling points and interaction with the stationary phase. A typical program might be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at 4°C/minute.[8]

      • Final hold at 300°C for 30 minutes.[8]

    • Injector: A split/splitless injector is used, typically in splitless mode for trace analysis or split mode for higher concentration samples. The injector temperature is set to a high enough temperature (e.g., 280°C) to ensure complete vaporization of the sample.

  • Mass Spectrometer: A mass spectrometer is used as the detector.

    • Ionization Mode: Electron ionization (EI) at 70 eV is the standard ionization method.[8]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Scan Mode: Data is typically acquired in full scan mode to obtain mass spectra for compound identification. Selected ion monitoring (SIM) can be used for target compound analysis to enhance sensitivity.

    • Ion Source Temperature: The ion source temperature is typically maintained around 230-250°C.[8]

3. Data Analysis:

  • Compound Identification: Branched alkanes are identified by comparing their mass spectra and retention times to those of authentic standards or by interpretation of their characteristic fragmentation patterns. The Kovats retention index (KI) can also be a valuable tool for the identification of methyl-branched alkanes.[4]

  • Quantification: The concentration of each branched alkane is determined by integrating the area of its corresponding chromatographic peak and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of standards of known concentrations to establish the relationship between peak area ratio (analyte/internal standard) and concentration.

Workflow and Logical Relationships

The process of an inter-laboratory comparison study for branched alkane analysis follows a well-defined workflow to ensure the validity and comparability of the results. This workflow is crucial for identifying potential discrepancies in analytical procedures and for establishing a consensus on best practices.

Interlaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Study Design & Protocol Development B Sample Preparation & Homogenization A->B C Participant Recruitment & Instruction B->C D Sample Distribution to Laboratories C->D E Analysis by Participating Laboratories D->E F Data Submission to Coordinator E->F G Statistical Analysis of Results F->G H Evaluation of Laboratory Performance G->H I Final Report Generation & Dissemination H->I

Workflow of an inter-laboratory comparison study.

This diagram illustrates the key stages of an inter-laboratory comparison, from the initial planning and sample preparation to the final data analysis and reporting. Each step is critical for the overall success and validity of the study.

References

A Researcher's Guide to the Statistical Analysis of Trimethylundecane Isomer Distributions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the isomeric purity of compounds is critical. Trimethylundecane, with its various structural isomers, presents a common analytical challenge. This guide provides a comprehensive overview of the methodologies employed for the statistical analysis of trimethylundecane isomer distributions, focusing on the industry-standard technique of Gas Chromatography-Mass Spectrometry (GC-MS). While specific comparative data is often proprietary, this guide outlines the necessary experimental protocols and data presentation formats to enable objective internal and cross-study comparisons.

Data Presentation: Summarizing Isomer Distributions

A clear and concise presentation of quantitative data is paramount for comparative analysis. The following table illustrates a standardized format for summarizing the statistical distribution of trimethylundecane isomers from a given sample. This structure allows for easy comparison of the relative abundance of each isomer.

Isomer NameRetention Time (min)Peak Area (%)Standard Deviation
2,3,4-Trimethylundecane15.225.4± 1.2
2,3,5-Trimethylundecane15.818.9± 0.9
2,6,10-Trimethylundecane17.135.2± 2.1
Other IsomersVarious20.5± 1.5

Experimental Protocols

The accurate determination of trimethylundecane isomer distributions relies on a well-defined experimental protocol. Gas chromatography (GC) is the primary technique for separating these volatile isomers, while mass spectrometry (MS) provides definitive identification.[1][2]

Sample Preparation
  • Solvent Selection: Samples are typically dissolved in a high-purity volatile solvent such as hexane or pentane.

  • Concentration: The sample concentration should be optimized to be within the linear dynamic range of the detector, typically in the range of 10-100 µg/mL.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is essential.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used for hydrocarbon analysis.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]

  • Oven Temperature Program: A programmed temperature gradient is employed to ensure optimal separation of the isomers. A typical program might be:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: Increase to 250°C at a rate of 10°C/min

    • Final hold: 250°C for 5 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient to capture the molecular ion and key fragments of trimethylundecane.

    • Data Acquisition: The mass spectrometer continuously scans and records the mass spectra of the compounds as they elute from the GC column.[2]

Data Analysis and Interpretation

The identification of individual trimethylundecane isomers is a two-step process involving the interpretation of both the gas chromatogram and the mass spectra.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Analysis Data Analysis gc_separation Separation by Boiling Point and Polarity retention_time Unique Retention Time for Each Isomer gc_separation->retention_time isomer_id Isomer Identification retention_time->isomer_id ms_detection Detection and Ionization fragmentation Characteristic Fragmentation Pattern ms_detection->fragmentation fragmentation->isomer_id quantification Quantification (Peak Area) isomer_id->quantification

Caption: Logical workflow for isomer identification and quantification.

The retention time from the GC provides the initial separation, with different isomers eluting from the column at distinct times. The mass spectrometer then provides a unique "fingerprint" for each eluting compound through its fragmentation pattern. By comparing these fragmentation patterns to spectral libraries or known standards, a positive identification of each trimethylundecane isomer can be made. The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for the calculation of the relative percentage of each.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from sample handling to final data analysis.

sample_prep Sample Preparation Dissolve in appropriate solvent Adjust concentration gc_injection GC Injection Inject sample into GC sample_prep->gc_injection gc_separation GC Separation Isomers separated in capillary column gc_injection->gc_separation ms_detection MS Detection Ionization and fragmentation gc_separation->ms_detection data_acquisition Data Acquisition Record retention times and mass spectra ms_detection->data_acquisition data_analysis Data Analysis Identify isomers and quantify peak areas data_acquisition->data_analysis reporting Reporting Summarize data in tables data_analysis->reporting

Caption: Experimental workflow for trimethylundecane isomer analysis.

References

A Comparative Analysis of Branched Alkanes in Diverse Geological Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the distribution and characteristics of branched alkanes in various geological formations. By examining key biomarkers and their relative abundances, researchers can infer the original depositional environment, the type of organic matter input, and the thermal maturity of source rocks. The information presented is supported by experimental data and detailed methodologies to aid in its application.

Data Presentation: Comparative Analysis of Branched Alkane Biomarkers

The following tables summarize key quantitative data on branched alkanes, particularly the widely used acyclic isoprenoids pristane and phytane, in different geological formations. These biomarkers are powerful indicators of the paleoenvironmental conditions at the time of sediment deposition.

Geological FormationRock TypePristane/Phytane (Pr/Ph) RatioDepositional Environment InterpretationOrganic Matter SourceReference
Eagle Ford Shale (South Texas) Carbonate Mudstone/Marlstone~<1AnoxicPrimarily marine (Type II algae-rich)[1]
Eagle Ford Shale (East Texas) Siliciclastic Marine Shale>1Suboxic to OxicMarine with terrestrial influence (Type II with mixed kerogen)[1]
Bakken Formation (Upper & Lower) Black ShaleGenerally lowAnoxicPrimarily marine (planktonic algae)[2]
Barreirinha Formation (Devonian) Shale<1Suboxic to Oxic with low salinityMixed marine and continental[3]
Qiangtang Basin (Middle Jurassic) Oil Shale & Oil Seepages0.51 - 0.78 (seepages)AnoxicMarine[4]
Australian Crude Oils N/A0.14 - 2.85Varies from anoxic to oxicPrimarily aquatic phytoplankton[5]

Table 1: Comparison of Pristane/Phytane Ratios and Environmental Interpretations for Various Geological Formations. This table highlights how the Pr/Ph ratio can vary significantly between different geological settings, reflecting the degree of oxygenation during sediment deposition. Ratios below 1.0 are indicative of anoxic (oxygen-poor) conditions, often found in marine carbonate environments, while ratios above 1.0 suggest more oxic (oxygen-rich) conditions, which can be associated with terrestrial input.[1][2][3][4][5]

ParameterInterpretation
Pr/Ph < 1 Typically indicates anoxic depositional environments, such as marine carbonates or hypersaline settings.
1 < Pr/Ph < 3 Suggests suboxic or fluctuating redox conditions during deposition.
Pr/Ph > 3 Often associated with oxic depositional environments and significant input from terrestrial organic matter.

Table 2: General Interpretation of Pristane/Phytane (Pr/Ph) Ratios. This table provides a quick reference for interpreting the paleoenvironmental significance of the Pr/Ph ratio.

Experimental Protocols

The analysis of branched alkanes in geological samples is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The following is a generalized protocol based on methodologies cited in the referenced literature.

Sample Preparation and Extraction
  • Crushing and Grinding: Solid rock samples are first cleaned to remove any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.

  • Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted using an organic solvent, such as dichloromethane (DCM) or a mixture of DCM and methanol, in a Soxhlet apparatus for an extended period (e.g., 72 hours) to ensure complete extraction of the soluble organic matter.[4]

  • Asphaltene Precipitation: For crude oil samples, asphaltenes are often precipitated out by the addition of a non-polar solvent like n-pentane or n-hexane. The deasphalted oil is then further fractionated.

Fractionation of Extracted Organic Matter
  • Column Chromatography: The extracted organic matter is separated into different compound classes (saturates, aromatics, and polars) using column chromatography. The column is typically packed with activated silica gel or alumina.

    • The saturate fraction , containing the branched alkanes, is eluted first using a non-polar solvent like n-hexane or n-heptane.

    • The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and dichloromethane.

    • Finally, the polar fraction (resins and NSOs) is eluted with a polar solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument used for the identification and quantification of branched alkanes.[6][7][8]

  • Chromatographic Separation: The saturated hydrocarbon fraction is injected into the GC, where it is vaporized and separated on a long capillary column (e.g., 30-60 m) coated with a non-polar stationary phase (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 320°C) to elute the compounds based on their boiling points.[9]

  • Mass Spectrometry Detection: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Biomarker Identification: Branched alkanes and other biomarkers are identified by their characteristic retention times and mass spectra. Specific ions are often monitored to selectively detect certain compound classes (e.g., m/z 191 for hopanes and m/z 217 for steranes). For more complex samples, tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows related to the study of branched alkanes in geological formations.

cluster_source Depositional Environment cluster_precursor Primary Organic Matter cluster_biomarker Resulting Branched Alkane Signature Anoxic Anoxic Marine Algae Marine Algae Anoxic->Marine Algae Dominant Input Oxic Oxic Terrestrial Plants Terrestrial Plants Oxic->Terrestrial Plants Significant Input Low Pr/Ph Ratio (<1) Low Pr/Ph Ratio (<1) Marine Algae->Low Pr/Ph Ratio (<1) Diagenesis High Pr/Ph Ratio (>3) High Pr/Ph Ratio (>3) Terrestrial Plants->High Pr/Ph Ratio (>3) Diagenesis

Caption: Paleoenvironmental control on pristane/phytane ratios.

Geological Sample (Rock or Oil) Geological Sample (Rock or Oil) Sample Preparation Sample Preparation Geological Sample (Rock or Oil)->Sample Preparation Crushing/Grinding Solvent Extraction Solvent Extraction Sample Preparation->Solvent Extraction Soxhlet Fractionation Fractionation Solvent Extraction->Fractionation Column Chromatography GC-MS Analysis GC-MS Analysis Fractionation->GC-MS Analysis Saturate Fraction Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Biomarker Identification & Quantification Biomarker Identification & Quantification Data Interpretation->Biomarker Identification & Quantification Paleoenvironment Reconstruction Paleoenvironment Reconstruction Data Interpretation->Paleoenvironment Reconstruction

Caption: Analytical workflow for branched alkane biomarker analysis.

References

Assessing the Stability of 2,3,6-Trimethylundecane as a Potential Breath Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable and stable biomarkers is a critical endeavor in drug development and clinical diagnostics. Volatile organic compounds (VOCs) present in exhaled breath have emerged as a promising, non-invasive source of biomarkers for a range of physiological and pathological conditions. Within this context, the branched-chain alkane 2,3,6-trimethylundecane represents a potential, though currently unvalidated, biomarker. This guide provides a comparative assessment of its theoretical stability against established alternative breath biomarkers, supported by experimental data on similar chemical classes.

The Landscape of Breath Bi-omarkers

Exhaled breath contains a complex mixture of hundreds of VOCs, including hydrocarbons, ketones, and aldehydes, which are byproducts of metabolic processes.[1] Alterations in these metabolic pathways due to disease can lead to changes in the composition and concentration of VOCs in breath, offering a window into an individual's health status. While this compound is not a widely recognized clinical biomarker, its identity as an isoprenoid-like alkane places it within a class of compounds that are of interest in biomarker research.

Comparative Stability of Volatile Organic Compound Biomarkers

The stability of a biomarker is paramount for its clinical utility, ensuring that its concentration remains consistent from sample collection to analysis. The following table summarizes available data on the stability of general VOCs and specific, more established breath biomarkers under various storage conditions. This data provides a framework for understanding the potential stability of a novel candidate like this compound.

Biomarker Class/CompoundCollection MethodStorage ContainerStorage TemperatureReported Stability
General Alkanes Whole BreathTedlar® BagsRoom TemperatureHalf-life of approximately 37 days.[2][3]
Whole BreathSUMMA/Silocan CanistersRoom TemperatureHalf-life of 45-52 days.[2][3]
Adsorbed on Tenax TASorbent Tubes4°CMost compounds stable up to 14 days.[4][5]
Adsorbed on Tenax TA/CarbotrapSorbent Tubes-80°C98% of 42 tested VOCs were stable for 60 days.[6]
Isoprene Whole BreathTedlar® BagsRoom TemperatureGood recovery (better than 80%) over 72 hours.[7]
Whole BreathTedlar® BagsNot Specified75% ± 8% recovery after 7 days.[2][3]
Acetone Whole BreathTedlar® BagsRoom TemperatureGood recovery (better than 80%) over 72 hours.[7]
Handheld DeviceInternalRoom TemperatureDevice stable for at least 122 days.[8]

Experimental Protocols for Biomarker Stability Assessment

Accurate assessment of biomarker stability is crucial for validating its use. The following are detailed methodologies for key experiments cited in the evaluation of VOC biomarker stability.

Protocol 1: Stability of VOCs in Collection Bags (e.g., Tedlar®)

Objective: To determine the temporal stability of VOCs stored in polymer bags at various temperatures.

Materials:

  • 1-L Tedlar® bags

  • Gas-tight syringes

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Certified VOC gas standard mixture (including alkanes, aromatics, and ketones)

  • Humidifier

  • Incubator/environmental chamber

Methodology:

  • Bag Preparation: Pre-clean Tedlar® bags by flushing with high-purity nitrogen or zero air and heating to remove any background contaminants.

  • Sample Preparation: Prepare a humidified (e.g., 80% relative humidity at 37°C) standard gas mixture by injecting a known volume of the certified VOC standard into a pre-filled Tedlar® bag containing humidified zero air.[7]

  • Storage: Store a series of prepared bags under different temperature conditions (e.g., room temperature, 4°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 6, 24, 48, 72 hours, and 7 days), analyze the VOC concentration in a bag from each storage condition.

  • GC-MS Analysis:

    • Use a gas-tight syringe to withdraw a known volume of the gas sample from the Tedlar® bag.

    • Inject the sample into the GC-MS for analysis.

    • Quantify the concentration of each VOC based on a pre-established calibration curve.

  • Data Analysis: Calculate the recovery of each VOC at each time point relative to the initial concentration (time 0). Plot the recovery percentage against time to determine the stability profile.

Protocol 2: Stability of Adsorbed VOCs on Sorbent Tubes

Objective: To evaluate the stability of VOCs collected and stored on thermal desorption tubes.

Materials:

  • Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA, Carbotrap)

  • Thermal desorber coupled to a GC-MS system

  • Certified VOC liquid standard solution

  • Syringe and needle for spiking

  • Controlled temperature storage units (e.g., refrigerator at 4°C, freezer at -80°C)

Methodology:

  • Tube Preparation: Condition new or used sorbent tubes by heating them in a stream of inert gas to remove any contaminants.

  • Sample Spiking: Inject a known amount of the VOC liquid standard directly onto the sorbent bed of each tube.[6]

  • Storage: Store the spiked tubes at different temperatures (e.g., room temperature, 4°C, -80°C).

  • Time-Point Analysis: At defined time points (e.g., 0, 7, 14, 30, 60 days), analyze a set of tubes from each storage condition.

  • Thermal Desorption-GC-MS Analysis:

    • Place the sorbent tube in the thermal desorber.

    • The tube is heated, and the trapped VOCs are released and transferred to the GC-MS for analysis.

    • Quantify the amount of each VOC based on the initial amount spiked.

  • Data Analysis: Determine the recovery of each VOC at each time point. Statistical analysis, such as linear regression, can be used to assess significant changes in concentration over time.[6]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing biomarker stability, the following diagrams illustrate the key workflows.

G Workflow for Assessing VOC Stability in Collection Bags cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_bags Pre-clean Tedlar® Bags prep_gas Prepare Humidified VOC Gas Standard prep_bags->prep_gas store_rt Room Temperature prep_gas->store_rt Store Samples store_4c 4°C prep_gas->store_4c Store Samples store_neg20c -20°C prep_gas->store_neg20c Store Samples time_points Analyze at Time Points (0, 6, 24, 48h...) store_rt->time_points store_4c->time_points store_neg20c->time_points gcms GC-MS Analysis time_points->gcms data_analysis Calculate Recovery vs. Time gcms->data_analysis

Caption: Workflow for assessing VOC stability in collection bags.

G Workflow for Assessing Adsorbed VOC Stability on Sorbent Tubes cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_tubes Condition Sorbent Tubes spike_tubes Spike Tubes with VOC Standard prep_tubes->spike_tubes store_rt Room Temperature spike_tubes->store_rt Store Samples store_4c 4°C spike_tubes->store_4c Store Samples store_neg80c -80°C spike_tubes->store_neg80c Store Samples time_points Analyze at Time Points (0, 7, 14, 30, 60d) store_rt->time_points store_4c->time_points store_neg80c->time_points td_gcms TD-GC-MS Analysis time_points->td_gcms data_analysis Calculate Recovery & Perform Statistical Analysis td_gcms->data_analysis

Caption: Workflow for assessing adsorbed VOC stability.

Conclusion

The stability of a biomarker is a cornerstone of its reliability and clinical applicability. While direct stability data for this compound as a breath biomarker is not yet available, the existing literature on the stability of chemically similar volatile organic compounds provides a valuable predictive framework. Alkanes, as a class, demonstrate reasonable stability, particularly when samples are stored at low temperatures on sorbent tubes. Compared to more volatile and potentially reactive compounds, a larger branched alkane like this compound is theoretically expected to exhibit good stability. However, empirical validation through rigorous experimental protocols, such as those detailed in this guide, is essential to confirm its suitability as a robust biomarker for use in research and drug development. Future studies should focus on direct stability assessments of this compound in exhaled breath matrices under various collection and storage conditions to fully elucidate its potential.

References

Navigating the Maze of Hydrocarbon Analysis: A Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise science of hydrocarbon analysis, the selection of appropriate reference materials is a critical cornerstone of data integrity and analytical method validation. This guide provides a comprehensive comparison of commercially available certified reference materials (CRMs), detailing their intended applications and the experimental protocols for their effective use.

The validation of analytical methods in hydrocarbon analysis is paramount to ensuring the accuracy, precision, and reliability of results. Certified reference materials are indispensable tools in this process, serving as a benchmark for instrument calibration, quality control, and the verification of analytical procedures. This guide aims to simplify the selection process by presenting a clear comparison of available CRMs and outlining the methodologies for their application.

Comparison of Certified Reference Materials for Hydrocarbon Analysis

A variety of CRMs are available to suit different analytical needs, from the detailed analysis of spark-ignition engine fuels to the determination of total petroleum hydrocarbons. The choice of a CRM depends on the specific analytical method being validated and the hydrocarbon profile of the samples being tested. Major suppliers of these materials include LGC Standards, Sigma-Aldrich (now part of MilliporeSigma), AccuStandard, and the National Institute of Standards and Technology (NIST).

Below is a summary of common CRM types and their applications:

CRM TypeDescriptionTypical ApplicationsRelevant ASTM Methods
PIANO Mixes Mixtures containing a known concentration of Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins.Detailed hydrocarbon analysis (DHA) of gasoline and other spark-ignition engine fuels.D6729, D6730, D6733, D5134
Total Petroleum Hydrocarbon (TPH) Standards Standards with a certified concentration of total petroleum hydrocarbons in a specific matrix (e.g., soil, water).Environmental monitoring and remediation studies.-
Specific Analyte Standards Solutions containing a certified concentration of a single hydrocarbon or a small group of related hydrocarbons.Method development, calibration, and identification of specific contaminants.Various
Physical Property CRMs Materials with certified values for physical properties like flash point, cloud point, and viscosity.Validation of physical testing methods for petroleum products.D56, D92, D93, D97, D445, D2500
Sulfur in Oil Standards Petroleum matrices with certified concentrations of sulfur.Ensuring compliance with fuel quality regulations.D2622, D3120, D3246

Experimental Protocols for Method Validation

The validation of a hydrocarbon analysis method using a CRM typically involves assessing several key parameters, including linearity, precision, accuracy (recovery), and limits of detection and quantification. The following outlines a general protocol for validating a gas chromatography (GC) method.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method Validation

This protocol is a general guideline for validating a GC-FID method for the quantitative analysis of hydrocarbons using a CRM.

1. Instrument and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a flame ionization detector (FID).

  • Column: Zebron™ ZB-DHA-PONA or similar, 100 m x 0.25 mm x 0.50 µm.[1]

  • Injector: Split/splitless inlet at 250°C with a split ratio of 150:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: 35°C (hold for 15 min), ramp to 200°C at 2°C/min, then ramp to 300°C at 15°C/min (hold for 10 min).

  • Detector: FID at 300°C.

2. Calibration:

  • Prepare a series of calibration standards by diluting the CRM in an appropriate solvent (e.g., cyclohexane) to cover the expected concentration range of the samples.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration for each target analyte.

  • Assess the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be >0.99.

3. Precision:

  • Repeatability (Intra-day precision): Analyze a CRM sample at a known concentration at least six times within the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same CRM sample on three different days.

  • Calculate the relative standard deviation (RSD) for the measured concentrations. The acceptance criterion is typically an RSD of <15%.[2]

4. Accuracy (Recovery):

  • Spike a blank matrix with a known amount of the CRM.

  • Analyze the spiked sample and a non-spiked blank.

  • Calculate the percent recovery of the analyte. Acceptable recovery is often in the range of 80-120%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for Validating Hydrocarbon Analysis

The following diagram illustrates the logical workflow for validating a hydrocarbon analysis method using a certified reference material.

G cluster_0 Method Validation Workflow prep CRM Preparation & Dilution cal Instrument Calibration prep->cal lin Linearity Assessment cal->lin prec Precision Analysis (Repeatability & Intermediate) cal->prec acc Accuracy (Recovery) Study cal->acc lod_loq LOD & LOQ Determination cal->lod_loq report Validation Report lin->report prec->report acc->report lod_loq->report

Workflow for Hydrocarbon Analysis Method Validation.

Signaling Pathways in Drug Development (Placeholder)

While not directly related to the immediate scope of hydrocarbon analysis validation, understanding signaling pathways is crucial in the broader context of drug development where such analyses may be applied. For instance, in toxicology studies, hydrocarbon analysis might be used to quantify exposure levels, which can then be correlated with effects on specific cellular signaling pathways.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated in a drug development context.

G cluster_1 Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Induction cellular_response Cellular Response gene_expression->cellular_response

Example of a Simplified Signaling Pathway.

By adhering to rigorous validation protocols and selecting the appropriate certified reference materials, researchers can ensure the quality and reliability of their hydrocarbon analysis data, a critical aspect of scientific research and drug development.

References

Navigating the Analytical Maze: A Guide to the Accurate and Precise Measurement of 2,3,6-Trimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific branched-chain alkanes like 2,3,6-trimethylundecane is crucial for a variety of applications, from biomarker discovery to quality control in fuel and chemical industries. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The measurement of this compound, a C14 branched alkane, presents unique analytical challenges due to the existence of numerous isomers and the need for high sensitivity in complex matrices. This guide will focus on the most prevalent and robust analytical technique for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the performance characteristics of this method, providing a framework for its validation and application.

Unraveling Isomers: The Power of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions.

Key Performance Metrics: Accuracy and Precision

The validation of any analytical method is paramount to ensure reliable and reproducible results. For the quantification of this compound, the key performance indicators are accuracy and precision.

  • Accuracy refers to the closeness of a measured value to the true value. It is often expressed as percent recovery.

  • Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD).

While specific validation data for this compound is not extensively published, data from studies on similar branched alkanes and general hydrocarbon analysis using GC-MS provide valuable benchmarks.

Table 1: Comparison of GC-MS Performance for Hydrocarbon Analysis

ParameterGC-MS for n-Alkanes in Biological Tissue[1]General Validated GC-MS Method for Organic Analytes
Linearity (R²) >0.99>0.999
Instrument Limit of Detection (LOD) 0.004 - 0.076 µg/mLAnalyte-dependent
Instrument Limit of Quantitation (LOQ) 0.008 - 0.164 µg/mLAnalyte-dependent
Method Limit of Detection (LOD) 0.44 - 9.66 µg/kgAnalyte and matrix-dependent
Method Limit of Quantitation (LOQ) 0.94 - 20.8 µg/kgAnalyte and matrix-dependent
Intra-day Precision (%RSD) Not Reported< 15%
Inter-day Precision (%RSD) Not Reported< 15%
Accuracy (% Recovery) Not ReportedTypically 80-120%

Note: The limits of detection and quantitation are highly dependent on the sample matrix and the specific instrumentation used. The values presented should be considered as indicative.

Experimental Protocol: A Roadmap to Reliable Quantification

The following provides a detailed methodology for the quantitative analysis of this compound using GC-MS. This protocol is a composite based on best practices for hydrocarbon analysis and should be optimized and validated for your specific application.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

  • Liquid Samples (e.g., fuels, oils): Dilution with a suitable solvent (e.g., hexane, dichloromethane) is typically sufficient.

  • Solid Samples (e.g., tissues, sediments): Extraction techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase microextraction (SPME) may be employed. A common approach involves extraction with a non-polar solvent followed by cleanup steps to remove interfering compounds.[1]

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

Chromatographic Conditions:

  • Column: A long, non-polar capillary column (e.g., 50-100 m) is recommended for optimal separation of branched alkane isomers. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: Splitless or split injection depending on the expected concentration of the analyte. A typical injection volume is 1 µL.

  • Temperature Program: An optimized temperature program is crucial for separating this compound from its isomers. A slow temperature ramp (e.g., 2-5 °C/min) is often necessary. A representative program could be:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold: 5-10 minutes at 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: To identify the compound and its fragmentation pattern. The mass spectrum of this compound will show characteristic fragments.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions of this compound increases sensitivity and reduces interference from the matrix. Key ions for C14 alkanes should be selected based on the fragmentation pattern of a pure standard.

Calibration and Quantification
  • Internal Standard: An internal standard (e.g., a deuterated alkane or a branched alkane with a different carbon number not present in the sample) should be used to correct for variations in sample injection and instrument response.

  • Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards of this compound. The curve should cover the expected concentration range of the samples. A linear regression with a correlation coefficient (R²) of >0.99 is generally considered acceptable.

Visualizing the Workflow

To illustrate the analytical process, the following diagram outlines the key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Extraction Extraction/Dilution SampleCollection->Extraction Cleanup Cleanup (if necessary) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting validation_logic Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ

References

Evaluating the Specificity of 2,3,6-Trimethylundecane as a Source Indicator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the field of biomarker research, the identification of compounds with high source specificity is paramount for accurate scientific investigation. This guide provides a comprehensive evaluation of 2,3,6-trimethylundecane, a branched alkane, as a potential source indicator, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Through a comparative analysis with alternative biomarkers and supported by experimental data, this document aims to provide an objective assessment of its utility.

This compound: A Potential Biomarker for Cyanobacteria

Branched alkanes, particularly those with methyl groups at various positions, have emerged as promising biomarkers for specific microbial sources. Among these, this compound belongs to a class of mid-chain branched alkanes that have been identified in the lipid profiles of certain types of cyanobacteria.[1][2] Specifically, studies on bloom-forming heterocystous cyanobacteria have revealed distinct lipid fingerprints that can aid in their chemotaxonomic separation.

While the presence of this compound is not ubiquitous among all cyanobacteria, its detection in environmental samples can suggest the contribution of organic matter from specific genera. Research has indicated that cyanobacteria from the genera Aphanizomenon and Dolichospermum are known to produce a variety of mid-chain branched alkanes.[1][2] The specificity of these compounds arises from the unique biosynthetic pathways present in these organisms.

Comparative Analysis with Alternative Source Indicators

The utility of any biomarker is best understood in the context of other available indicators. The following table compares this compound with other classes of biomarkers commonly used to trace cyanobacterial input in environmental and biological samples.

Biomarker ClassExamplesSpecificity for CyanobacteriaAdvantagesDisadvantages
Mid-Chain Branched Alkanes This compound , 7- & 8-MethylheptadecaneModerate to High (Genus-specific)Good preservation potential in sediments.Not produced by all cyanobacteria; potential for co-elution with other lipids.
Fatty Acids 18:2ω6, 18:3ω6, 18:4ω3Low to ModerateAbundant in fresh biomass.Poor preservation; produced by a wide range of organisms.
Bacteriohopanepolyols (BHPs) C-30,32,33,34,35-pentol BHPHighSpecific to certain cyanobacteria.Complex analysis; lower concentrations compared to other lipids.
Heterocyst Glycolipids (HGs) 1-(O-hexose)-3,25-hexacosanediolHighSpecific to heterocyst-forming cyanobacteria.Limited to a specific functional group of cyanobacteria.
Oligopeptides Microcystins, NodularinsHigh (Genus- or species-specific)Can indicate toxigenic potential.Low preservation potential; complex analysis.[3]
Genetic Markers (e.g., 16S rRNA) DNA/RNA sequencesVery HighHighly specific to the species level.DNA can persist after cell death; RNA is labile.

Experimental Protocols

Accurate detection and quantification of this compound rely on robust analytical methodologies. The following is a generalized workflow for the extraction and analysis of this lipid biomarker from environmental samples, such as sediments or microbial cultures.

Lipid Extraction and Fractionation

The extraction of total lipids is a critical first step. A common method involves ultrasonication of the sample with a solvent mixture, followed by separation of the lipid-containing supernatant.

G cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis GC-MS Analysis start Sample (Sediment/Biomass) extraction Ultrasonication with Dichloromethane:Methanol (9:1) start->extraction centrifugation Centrifugation to separate solvent extraction->centrifugation collection Collect Supernatant centrifugation->collection repeat Repeat Extraction 2x collection->repeat repeat->extraction evaporation Evaporate solvent under N2 to yield Total Lipid Extract (TLE) repeat->evaporation column Load TLE onto Silica Gel Column evaporation->column elution_hydrocarbons Elute Hydrocarbon Fraction with Hexane elution_ketones Elute Ketone Fraction with Dichloromethane elution_alcohols Elute Alcohol/Sterol Fraction with Acetone hydrocarbon_fraction Hydrocarbon Fraction (contains this compound) gcms Gas Chromatography-Mass Spectrometry (GC-MS) hydrocarbon_fraction->gcms identification Identification based on Retention Time and Mass Spectrum quantification Quantification using Internal Standard result Concentration of this compound

Caption: Factors influencing biomarker specificity.

To rigorously establish the specificity of this compound, further research is needed to:

  • Analyze a wider range of microbial cultures: This will help to determine if other bacteria, particularly those in similar environments, produce this compound.

  • Investigate potential diagenetic pathways: Understanding how other organic molecules might be altered to form this compound in sediments is crucial.

  • Conduct quantitative studies: Determining the relative abundance of this compound in various sources will provide a clearer picture of its diagnostic value.

Conclusion

This compound shows promise as a source indicator for specific genera of cyanobacteria. Its utility is enhanced when used as part of a multi-biomarker approach, in conjunction with other lipid and molecular indicators. While its specificity is still under evaluation, the presence of this and other mid-chain branched alkanes can provide valuable insights into the composition of microbial communities and the sources of organic matter in a variety of settings. For researchers in drug development, understanding the microbial origins of specific lipids can be relevant for identifying novel natural products and biosynthetic pathways. Continued research will further refine the application of this compound as a specific and reliable biomarker.

References

Safety Operating Guide

Safe Disposal of 2,3,6-Trimethylundecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of 2,3,6-Trimethylundecane, a branched alkane, ensuring compliance with general safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.

General Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin and eyes by wearing appropriate protective gear.

  • Prevent the release of vapors into the environment.

  • Keep the compound away from heat, sparks, open flames, and other sources of ignition as it is expected to be flammable.[1]

  • Ground all equipment when transferring the substance to prevent static discharge.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of similar trimethyl-substituted alkanes, which can be used to infer the properties of this compound.

PropertyValue (for similar compounds)Source
Molecular FormulaC14H30[3]
Physical StateLiquid[4]
Boiling Point~227-280 °C[4]
Density~0.763 g/cm³[4]
Solubility in WaterInsoluble[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound will be dictated by its classification as a hazardous waste, which is likely due to its flammability and potential environmental toxicity.

  • Waste Identification and Classification:

    • Based on data for similar compounds, this compound should be treated as a flammable liquid.

    • Consult your institution's EHS department to determine the appropriate waste codes.

  • Segregation and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with hydrocarbons.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be designed for flammable liquids.

  • Waste Disposal:

    • Disposal must be conducted through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

    • The most common method of disposal for this type of chemical is incineration at a permitted hazardous waste facility.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (or similar compound data) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (Fume Hood) B->C D Transfer waste to a designated, labeled container C->D E Securely seal the waste container D->E F Store in a cool, dry, well-ventilated area for flammables E->F G Keep away from incompatible materials (e.g., oxidizers) F->G H Contact licensed hazardous waste disposal vendor G->H I Provide complete waste characterization H->I J Schedule and document waste pickup I->J

Figure 1. A workflow diagram outlining the key steps for the safe disposal of this compound.

References

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